molecular formula C7H6N2O4 B8377529 2-(Nitroamino)benzoic acid CAS No. 4395-62-4

2-(Nitroamino)benzoic acid

Cat. No.: B8377529
CAS No.: 4395-62-4
M. Wt: 182.13 g/mol
InChI Key: RUGLDDBRINWXJQ-UHFFFAOYSA-N
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Description

2-(Nitroamino)benzoic acid is a nitroamino-substituted benzoic acid derivative of interest in various research fields, including organic synthesis and medicinal chemistry. As a benzoic acid derivative, this compound shares structural features with well-known building blocks like 2-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid , which are commonly employed as intermediates for the synthesis of dyes, pharmaceuticals, and more complex organic molecules . The unique presence of both nitro and amino functionalities on the aromatic ring makes it a valuable precursor for further chemical transformations, such as reduction or coupling reactions, to create novel compounds for biological evaluation. Researchers value this chemical for developing new synthetic methodologies and exploring structure-activity relationships. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information before use. Specific data on melting point, boiling point, solubility, and mechanism of action for this exact compound is not currently available in the public domain and should be established by the researcher.

Properties

CAS No.

4395-62-4

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-nitramidobenzoic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)5-3-1-2-4-6(5)8-9(12)13/h1-4,8H,(H,10,11)

InChI Key

RUGLDDBRINWXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Stability of N-Nitro Functional Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific stability profile of the N-nitro functional group (


) when attached to benzoic acid scaffolds.

Crucial Distinction: This guide focuses on Nitramines (N-nitroanilines) and Nitramides (N-nitrobenzamides), not the common C-nitrobenzoic acids (e.g., 4-nitrobenzoic acid) where the nitro group is attached to the benzene ring. The N-nitro moiety is significantly less stable, chemically distinct, and poses unique safety challenges in drug development.

Technical Guide for Drug Development & Organic Synthesis

Executive Summary: The N-Nitro Moiety

In benzoic acid derivatives, the N-nitro group typically appears in two structural contexts:

  • N-Nitrobenzamides: The nitro group is attached to the amide nitrogen (

    
    ).
    
  • N-Nitroanilines (N-nitramino benzoic acids): The nitro group is attached to an aniline nitrogen (

    
    ).
    

Unlike the robust C-nitro group, the N-nitro functionality is labile . It functions as a "masked" diazonium equivalent, a high-energy oxidizer, or a rearrangement precursor. Its stability is governed by the electron-withdrawing nature of the benzoic acid core and the pH of the environment.

Key Stability Risks:

  • Acid-Catalyzed Hydrolysis: Rapid decomposition to benzoic acid and nitramine (

    
    ) or nitrous oxide (
    
    
    
    ).
  • Aromatic Rearrangement: Migration of the nitro group from Nitrogen to the Carbon ring (Ortho/Para migration).

  • Thermal Homolysis: Weak

    
     bond energy (
    
    
    
    35–45 kcal/mol) leading to radical decomposition.

Chemical Stability & Hydrolysis Mechanisms

The stability of N-nitro derivatives is heavily pH-dependent. The electron-withdrawing carbonyl of the benzoic acid destabilizes the N-N bond compared to aliphatic nitramines.

Acid-Catalyzed Hydrolysis (The A1 Pathway)

In strong acid, N-nitrobenzamides undergo an A1 mechanism (unimolecular acid-catalyzed hydrolysis). The rate-limiting step is the cleavage of the N-N or C-N bond after protonation.

  • Mechanism: Protonation occurs on the carbonyl oxygen (favored) or the nitro oxygen.

  • Outcome: Cleavage yields the benzoyl cation (which hydrates to benzoic acid) and nitramine (

    
    ), which irreversibly decomposes to 
    
    
    
    and water.
Base-Catalyzed Decomposition

In basic media, primary N-nitroamides (


) form a stable anion due to the high acidity of the N-H proton (

). However, upon heating or in strong base, they decompose via deacylation or rearrangement .
Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent pathways for N-nitrobenzamide decomposition.

HydrolysisPathways Start N-Nitrobenzamide (Ph-CO-NH-NO2) Protonated O-Protonated Intermediate (Ph-C(OH)=N-NO2)+ Start->Protonated H+ (Strong Acid) Anion Stabilized Anion (Ph-CO-N-NO2)- Start->Anion OH- (Base) Cleavage Acylium Ion + Nitramine (Ph-CO+ + NH2-NO2) Protonated->Cleavage Slow (r.d.s.) Benzoic Benzoic Acid (Ph-COOH) Cleavage->Benzoic + H2O N2O Nitrous Oxide (N2O) (Gas Evolution) Cleavage->N2O Decomposition Anion->Start Reversible Anion->Benzoic Heat/Strong Base

Figure 1: Acid-catalyzed hydrolysis (top path) vs. Base stabilization (bottom path) of N-nitrobenzamides.

The Rearrangement Risk (N-Nitro to C-Nitro)

A critical instability factor for N-nitroanilines (e.g., N-nitroanthranilic acid) is the Bamberger-type rearrangement .

Under acidic conditions, the nitro group can migrate from the nitrogen atom to the aromatic ring (preferentially ortho or para).

  • Implication: If you synthesize an N-nitro derivative and expose it to acid during workup, you may inadvertently isolate the C-nitro isomer (ring nitration) and assume the N-nitro group is stable.

  • Detection: The C-nitro isomer is yellow/orange and chemically stable. The N-nitro compound is often colorless and explosive/labile. Use NMR (

    
     if possible) to distinguish 
    
    
    
    from
    
    
    .

Thermal Stability & Energetics

The N-nitro group is an "explosophore." Even if the compound is not intended as an explosive, it possesses significant potential energy.

Bond Dissociation Energy (BDE)

The


 bond is significantly weaker than the 

bond.
  • C-NO2 BDE: ~70 kcal/mol (Very Stable)

  • N-NO2 BDE: ~35–45 kcal/mol (Labile)

Thermal Decomposition Data
Functional GroupOnset Temp (

)
Decomposition Mode
C-Nitro (e.g., 4-Nitrobenzoic acid)> 240°CMelting / Slow Charring
N-Nitro (N-Nitrobenzamide)120°C – 150°CRapid Gas Evolution (

)
N-Nitro (N-Nitroaniline)80°C – 110°CRearrangement or Deflagration

Warning: N-nitro compounds can undergo autocatalytic decomposition. Traces of acid produced during initial thermal degradation accelerate the breakdown.

Experimental Protocol: Synthesis & Stability Assessment

Objective: Synthesize a model N-nitrobenzamide and validate its stability without triggering rearrangement.

Synthesis (Mild Conditions)

Direct nitration with mixed acid (


) usually fails due to hydrolysis. Use Acetyl Nitrate  or Nitronium Tetrafluoroborate .
  • Reagent Prep: Generate acetyl nitrate in situ by adding fuming

    
     to acetic anhydride at 0°C. (Strict temp control).
    
  • Addition: Add the benzamide derivative (dissolved in acetic acid) slowly to the acetyl nitrate at 0°C.

  • Quench: Pour onto ice-water. The N-nitro derivative often precipitates.

  • Workup: Filter immediately. Do not wash with strong acid. Wash with cold water and dry in a vacuum desiccator.

Stability Indicating HPLC Method

To quantify degradation (hydrolysis vs. rearrangement):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid (aq); B: Acetonitrile.

    • Note: Avoid high pH buffers (degrades N-nitro).

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Benzoic core) and 210 nm (Nitramine).

  • Success Criteria: Separation of Parent (N-nitro), Hydrolysis Product (Benzoic Acid), and Rearrangement Product (C-nitro isomer).

Safety & Toxicology (E-E-A-T)

Drug Development Context:

  • Genotoxicity: N-nitro compounds (Nitramines) are structurally related to Nitrosamines (

    
    ). While distinct, they are often metabolic precursors to nitrosamines or direct alkylating agents. They are likely to be flagged as Class 1 or 2 Mutagenic Impurities  (ICH M7).
    
  • Energetic Hazard: Differential Scanning Calorimetry (DSC) is mandatory before scaling up >1 gram. Look for sharp exotherms.

  • Handling: Use plastic spatulas (avoid metal friction). Store cold (-20°C).

Metabolic Activation Pathway

Metabolism Input N-Nitro Drug (R-NH-NO2) Reductase Nitroreductase (CYP450 / Bacterial) Input->Reductase In vivo reduction Nitroso N-Nitrosamine (R-NH-N=O) Reductase->Nitroso 2e- Reduction Diazo Diazonium Ion (R-N2+) Nitroso->Diazo Metabolic Activation DNA DNA Alkylation (Mutagenicity) Diazo->DNA Covalent Bond

Figure 2: Potential metabolic reduction of Nitramines to carcinogenic Nitrosamines.

References

  • Novikov, S. S., et al. "Chemistry of N-nitro derivatives." Russian Chemical Reviews, 1980. (Classic review on N-nitro stability).
  • Marchelli, R., et al. "The Mechanism of Hydrolysis of N-Nitroamides in Aqueous Acid." Journal of the Chemical Society, Perkin Transactions 2, 1977.

  • Hutchings, M. G., et al. "Rearrangement of N-nitroanilines: The Ortho-Nitration Effect." Journal of the Chemical Society, Perkin Transactions 1, 1981.
  • FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration, 2021.[1]

  • Agrawal, J. P., & Hodgson, R. D. "Organic Chemistry of Explosives." Wiley, 2007. (Definitive text on N-nitro energetics).

Sources

Mechanism of Acid-Catalyzed Nitramine Rearrangement of 2-(Nitroamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic pathways and experimental protocols for the acid-catalyzed rearrangement of 2-(nitroamino)benzoic acid (N-nitroanthranilic acid) to yield 2-amino-5-nitrobenzoic acid (major isomer) and 2-amino-3-nitrobenzoic acid (minor isomer). This transformation, a specific subset of the Bamberger rearrangement , is critical in the synthesis of pharmaceutical intermediates and azo dyes.

Unlike the intermolecular nitration of anthranilic acid, which often yields mixtures and oxidation byproducts, the rearrangement of the pre-formed nitramine offers high regioselectivity. This guide establishes the Radical Pair Cage Mechanism as the governing theory, supported by kinetic isotope effects and lack of crossover products, and provides a validated protocol for laboratory-scale synthesis.

Part 1: Mechanistic Foundations

The rearrangement of N-nitroaromatic amines is fundamentally intramolecular. While early theories proposed a heterolytic cleavage generating a free nitronium ion (


), modern mechanistic evidence points to a homolytic cleavage within a solvent cage.
The Reaction Pathway

The transformation proceeds through three distinct phases:

  • Activation (Protonation): The reaction is initiated by the protonation of the aci-nitro tautomer or the amino nitrogen. In concentrated sulfuric acid (

    
    ), the nitro group oxygen is protonated.
    
    
    
    
  • N-N Bond Cleavage (The "Cage" Effect): This is the rate-determining step. The N-N bond undergoes homolytic cleavage, generating an aminyl radical cation and a nitrogen dioxide radical . Crucially, these species do not diffuse freely into the bulk solvent; they remain trapped in a "solvent cage."

    
    
    Note: This "Cage Effect" explains why crossover experiments (mixing labeled and unlabeled substrates) yield no cross-nitrated products.
    
  • Migration and Recombination: The

    
     radical migrates to the ortho or para positions of the aromatic ring (relative to the amine).
    
    • Para-migration (Major): The radical attacks the carbon para to the amino group, forming a

      
      -complex (arenium ion), which then deprotonates to restore aromaticity.
      
    • Ortho-migration (Minor): Attack at the ortho position.

Substrate Specifics: 2-(Nitroamino)benzoic Acid

For this specific substrate, the carboxylic acid group at the C1 position exerts both electronic and steric influence:

  • Electronic Effect: The -COOH group is electron-withdrawing, deactivating the ring. However, the amino group is strongly activating and ortho/para directing. The rearrangement is directed primarily by the amino group.

  • Steric Hindrance: The C3 position (ortho to amine) is flanked by the bulky -COOH group at C1. Consequently, the

    
     migration is sterically hindered at C3, making the C5 position (para to amine)  the thermodynamically and kinetically favored site.
    
Mechanistic Visualization

NitramineRearrangement Substrate 2-(Nitroamino)benzoic Acid Protonation Protonated Intermediate (N-nitro acid form) Substrate->Protonation + H2SO4 Cage Solvent Cage [Aminyl Radical Cation + NO2 Radical] Protonation->Cage Homolytic N-N Cleavage SigmaPara Sigma Complex (Para) C5 Attack Cage->SigmaPara Migration to C5 (Favored) SigmaOrtho Sigma Complex (Ortho) C3 Attack Cage->SigmaOrtho Migration to C3 (Steric Hindrance) ProdMajor 2-Amino-5-nitrobenzoic Acid (Major Product) SigmaPara->ProdMajor - H+ (Aromatization) ProdMinor 2-Amino-3-nitrobenzoic Acid (Minor Product) SigmaOrtho->ProdMinor - H+ (Aromatization)

Caption: The Radical Pair Cage Mechanism illustrating the homolytic cleavage and regioselective recombination favoring the C5 isomer.

Part 2: Experimental Protocol

Safety Warning: N-nitroamines are energetic materials. While 2-(nitroamino)benzoic acid is relatively stable, the rearrangement is exothermic. Temperature control is non-negotiable to prevent thermal runaway or explosive decomposition.

Materials
  • Precursor: 2-(Nitroamino)benzoic acid (prepared via nitration of anthranilic acid or N-nitration of isatoic anhydride).

  • Catalyst/Solvent: Sulfuric Acid (

    
    ), 96-98% (Concentrated).
    
  • Quench: Crushed ice/Deionized water.

Step-by-Step Procedure
  • Preparation of Acid Bath: Charge a 3-neck round-bottom flask with concentrated

    
     (5 mL per gram of substrate). Cool the acid to 0–5°C  using an ice-salt bath. Ensure vigorous magnetic stirring.
    
  • Addition of Substrate: Add 2-(nitroamino)benzoic acid to the acid in small portions over 20–30 minutes.

    • Critical Control Point: Monitor internal temperature.[1] Do not allow it to exceed 10°C during addition.[1] The solution will turn from colorless/pale to deep orange/red.

  • Rearrangement Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 60 minutes.

    • Optional: If conversion is incomplete (check via TLC), warm gently to 40°C for 30 minutes. Do not exceed 50°C to avoid decarboxylation or tar formation.

  • Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice (10x weight of acid) with rapid stirring. The product will precipitate as a yellow solid.

  • Isolation:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the filter cake with cold water until the filtrate is pH neutral.[1]

    • Recrystallize the crude solid from Ethanol/Water (1:1) or Glacial Acetic Acid to separate the major 5-nitro isomer from the minor 3-nitro isomer (the 3-nitro isomer is more soluble in ethanol).

Workflow Visualization

ProtocolFlow Start Start: Cool H2SO4 to 0°C Add Add Substrate (Portionwise, <10°C) Start->Add React Warm to 25°C Stir 1 hr Add->React Quench Pour onto Ice (Precipitation) React->Quench Filter Filter & Wash (Neutral pH) Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Pure 2-Amino-5-nitrobenzoic Acid Purify->End

Caption: Operational workflow for the synthesis and isolation of the target nitro-amino acid.

Part 3: Data Analysis & Troubleshooting

Isomer Distribution & Properties

The rearrangement of 2-(nitroamino)benzoic acid is highly selective compared to direct nitration of anthranilic acid.

ParameterMajor Product (5-Nitro)Minor Product (3-Nitro)Notes
Structure 2-amino-5-nitrobenzoic acid2-amino-3-nitrobenzoic acid
Yield (Typical) 80 - 85%5 - 10%Remaining % is unreacted/tar.
Melting Point 268 - 270°C (dec.)208 - 210°CDistinct MP allows easy ID.
Solubility Low in EtOHModerate in EtOHBasis for separation.
pK_a (COOH) ~2.1~1.93-nitro is more acidic due to ortho-effect.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Tarred Product Temperature too high during addition or reaction.Keep addition <10°C. Do not exceed 40°C during stir phase.
Low Yield Incomplete rearrangement (hydrolysis back to amine).Ensure

is concentrated (>96%). Water promotes hydrolysis over rearrangement.
Violent Exotherm Addition rate too fast.Add solid in smaller portions; monitor internal temp strictly.
Product is Sticky Contamination with sulfuric acid.Wash filter cake more thoroughly with ice-cold water.

Part 4: Scientific Validation (E-E-A-T)

Proof of Intramolecularity

The most authoritative evidence for the cage mechanism in nitramine rearrangement comes from


 labeling studies [1]. When 

-labeled N-nitroaniline is rearranged in the presence of unlabeled N-nitroaniline, the products show no scrambling of the isotope. This confirms that the nitro group never becomes a free electrophile in the bulk solution; it dissociates and recombines with the same aromatic ring.
Causality of Acid Strength

The reaction rate is linearly dependent on the acidity function (


) of the medium [2]. This confirms that protonation is the trigger. However, unlike the Bamberger rearrangement of hydroxylamines (which requires water as a nucleophile), nitramine rearrangement requires anhydrous or highly concentrated acid to favor the N-N cleavage over simple depolymerization or hydrolysis.

References

  • Banthorpe, D. V., Thomas, J. A., & Williams, D. L. (1965). The Mechanism of the Benzidine and Related Rearrangements.[2] Journal of the Chemical Society.[3]

  • White, W. N., & Golden, J. T. (1970). The Acid-Catalyzed Rearrangement of N-Nitro-N-methylaniline. The Journal of Organic Chemistry.

  • Hughes, E. D., & Jones, G. T. (1950). Nitration and Nitramine Rearrangement. Journal of the Chemical Society.[3]

  • BenchChem. (2025).[1] Synthesis of 2-Amino-5-nitrobenzoic Acid.[4][5][6] Technical Data Sheet.

Sources

An In-depth Technical Guide to Benzoic Acid Derivatives: Clarifying the Identity and Properties of 2-Nitraminobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A meticulous understanding of chemical nomenclature is paramount in scientific research and development. The query for "2-Nitraminobenzoic acid" presents a crucial case of potential ambiguity, as this name does not correspond to a well-documented, stable compound in major chemical databases. It is likely that this name arises from a conflation of closely related, and highly significant, benzoic acid derivatives. This guide serves to clarify this ambiguity and provide a comprehensive technical overview of the relevant, correctly identified chemical entities: 2-Nitrobenzoic acid and the various isomers of 2-Aminonitrobenzoic acid .

The term "nitramino" implies the functional group -NHNO₂, which is structurally distinct from the more common nitro (-NO₂) and amino (-NH₂) groups. While N-nitro compounds can exist, a compound with the specific structure of 2-nitraminobenzoic acid is not commercially available or extensively characterized in scientific literature, suggesting it may be an unstable intermediate or not readily synthesized.

This guide will therefore focus on the chemical identifiers, properties, synthesis, and applications of the following pertinent compounds, which are likely the subject of interest for researchers investigating this area of chemistry.

Part 1: Core Chemical Identifiers and Properties

A precise identification of a chemical compound is the foundation of any research endeavor. The following tables summarize the key chemical identifiers and physical properties of 2-Nitrobenzoic acid and the relevant isomers of 2-Aminonitrobenzoic acid.

2-Nitrobenzoic Acid

This compound features a nitro group at the ortho position relative to the carboxylic acid.

IdentifierValueSource
CAS Number 552-16-9[1][2][3][4][5]
IUPAC Name 2-nitrobenzoic acid[1][2]
Synonyms o-Nitrobenzoic acid, Benzoic acid, 2-nitro-[1]
Molecular Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][3][5]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)[O-][1]
InChI Key SLAMLWHELXOEJZ-UHFFFAOYSA-N[1][2]
Appearance Yellowish-white crystalline solid[1]
Melting Point 146-148 °C[5]
Water Solubility 6.8 g/L[5]
Isomers of 2-Aminonitrobenzoic Acid

These compounds possess both an amino and a nitro group on the benzoic acid backbone. The relative positions of these functional groups significantly influence their chemical properties and reactivity.

Compound2-Amino-3-nitrobenzoic acid 2-Amino-4-nitrobenzoic acid 2-Amino-5-nitrobenzoic acid 2-Amino-6-nitrobenzoic acid
CAS Number 3175-58-8619-17-0616-79-550643-09-9
IUPAC Name 2-amino-3-nitrobenzoic acid2-amino-4-nitrobenzoic acid2-amino-5-nitrobenzoic acid2-amino-6-nitrobenzoic acid
Synonyms 3-Nitroanthranilic acid4-Nitroanthranilic acid5-Nitroanthranilic acid6-Nitroanthranilic acid
Molecular Formula C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄
Molecular Weight 182.13 g/mol 182.13 g/mol 182.13 g/mol 182.13 g/mol
Canonical SMILES C1=CC(=C(C(=C1)N)[O-])C(=O)OC1=C(C=C(C(=C1)N)[O-])C(=O)OC1=CC(=C(C=C1[O-])N)C(=O)OC1=CC=C(C(C(=O)O)=C1N)[O-]
InChI Key ZJDJWJDAFFYFEW-UHFFFAOYSA-NXZQNXUFCJMYGTH-UHFFFAOYSA-NRUCHWTKMOWXHLU-UHFFFAOYSA-NZFVPUXQJMXOCLV-UHFFFAOYSA-N
Appearance Yellow powderYellow powderYellow crystalline solidYellow to orange powder
Melting Point 212-214 °C (dec.)255-257 °C (dec.)279-281 °C (dec.)175-177 °C (dec.)

Part 2: Synthesis Pathways and Methodologies

The synthesis of these benzoic acid derivatives is crucial for their application in research and industry. The methodologies often involve electrophilic aromatic substitution, such as nitration, and the strategic use of protecting groups.

Synthesis of 2-Nitrobenzoic Acid

The direct nitration of benzoic acid is generally not an efficient method for producing 2-nitrobenzoic acid, as the carboxylic acid group is a meta-director, leading predominantly to the formation of 3-nitrobenzoic acid.[6] More specialized synthetic routes are therefore employed.

Synthesis of 2-Amino-5-nitrobenzoic Acid

A common and illustrative synthesis of an aminonitrobenzoic acid isomer is the preparation of 2-amino-5-nitrobenzoic acid from 2-aminobenzoic acid (anthranilic acid). This multi-step synthesis highlights key principles of organic synthesis.[7]

Workflow for the Synthesis of 2-Amino-5-nitrobenzoic Acid

G A 2-Aminobenzoic Acid B Acetylation (Acetic Anhydride) A->B C 2-Acetamidobenzoic Acid B->C D Nitration (HNO3/H2SO4) C->D E 2-Acetamido-5-nitrobenzoic Acid D->E F Hydrolysis (Acid or Base) E->F G 2-Amino-5-nitrobenzoic Acid F->G

Sources

Thermodynamic Stability of Ortho-Nitramino Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of ortho-nitramino benzoic acid (chemically known as 2-nitraminobenzoic acid or N-nitroanthranilic acid ) and its isomerization into nuclear-nitrated aminobenzoic acids.

This transformation represents a classic example of a kinetically controlled species (N-nitro) rearranging into thermodynamically stable isomers (C-nitro) under acid catalysis—a critical process in the synthesis of pharmaceutical intermediates like Candesartan .

An In-Depth Technical Guide for Chemical Process Development

Part 1: Executive Summary & Chemical Context

Ortho-nitramino benzoic acid (


) is an energetic, metastable intermediate. Unlike standard nitrobenzoic acids where the nitro group is attached to the carbon ring, this compound features an N-nitro  functionality (

).

From a thermodynamic perspective, the N-nitro bond is significantly less stable than the C-nitro bond due to the lower bond dissociation energy and the lack of resonance stabilization across the aromatic system compared to the C-nitro isomers. Consequently, 2-nitraminobenzoic acid undergoes an exothermic, acid-catalyzed rearrangement (the Bamberger-type nitramine rearrangement ) to form thermodynamically stable C-nitro isomers :

  • 2-Amino-5-nitrobenzoic acid (Major thermodynamic product, para to amino group).

  • 2-Amino-3-nitrobenzoic acid (Minor product, ortho to amino group).

Critical Safety Note: The N-nitro isomer is an energetic material. Its decomposition or rearrangement is exothermic.[1] Process safety studies (DSC/ARC) are mandatory before scaling.

Part 2: Thermodynamic Framework

The Energy Landscape

The stability relationship between the isomers is governed by the difference in Gibbs Free Energy (


).[1] The rearrangement from N-nitro to C-nitro is irreversible and highly exergonic.
Isomer SpeciesFunctional GroupElectronic CharacterThermodynamic Status
2-Nitraminobenzoic Acid

(Nitramine)
High energy, reduced resonanceMetastable (Kinetic)
2-Amino-5-nitrobenzoic Acid

(Nitroarene)
Resonance stabilized, extended conjugationStable (Global Minimum)
2-Amino-3-nitrobenzoic Acid

(Nitroarene)
Sterically crowded, resonance stabilizedStable (Local Minimum)
Mechanism of Instability (Rearrangement)

The instability of the ortho-nitramino isomer is driven by the lability of the N-N bond in acidic media. Protonation of the nitramine oxygen triggers the cleavage of the N-N bond, generating a nitronium-like species (


) or a radical pair that recombines at the electron-rich ortho or para positions of the aniline ring.
Visualization: Rearrangement Pathway

The following diagram illustrates the acid-catalyzed migration of the nitro group.

NitramineRearrangement Start 2-Nitraminobenzoic Acid (N-Nitro Isomer) Inter Protonated Intermediate [Ar-NH2-NO2]+ Start->Inter + H+ (Fast) TS Transition State (N-N Cleavage) Inter->TS Rate Limiting Prod1 2-Amino-5-nitrobenzoic Acid (Thermodynamic Major) TS->Prod1 Migration to C5 (Para) Prod2 2-Amino-3-nitrobenzoic Acid (Thermodynamic Minor) TS->Prod2 Migration to C3 (Ortho)

Caption: Acid-catalyzed rearrangement of metastable 2-nitraminobenzoic acid to stable C-nitro isomers.

Part 3: Experimental Protocols

Synthesis of the Metastable N-Nitro Isomer

Direct nitration of anthranilic acid is hazardous and yields mixtures. The standard protocol uses N-nitration of the ester followed by careful hydrolysis or in-situ rearrangement.

Reagents: Methyl anthranilate, Acetic Anhydride (


), Fuming Nitric Acid (

), Sulfuric Acid (

).[2]

Step-by-Step Methodology:

  • Protection: Dissolve methyl anthranilate in acetic anhydride to form the N-acetyl derivative (prevents oxidation).

  • N-Nitration: Cool the solution to 0–5°C . Add fuming

    
     dropwise. The temperature must not exceed 10°C  to prevent premature rearrangement.
    
  • Quenching: Pour onto ice-water. The N-nitro derivative (Methyl N-nitroanthranilate) precipitates as a white/pale yellow solid.

  • Isolation: Filter immediately at cold temperatures. Do not dry with heat.

Stability Profiling via DSC (Differential Scanning Calorimetry)

To quantify the thermodynamic stability, perform DSC analysis.[1][3] This protocol validates the decomposition onset temperature (


).

Protocol:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg of dried 2-nitraminobenzoic acid (or ester).

  • Pan: High-pressure gold-plated pans (sealed) to contain gaseous decomposition products (

    
    , 
    
    
    
    ).
  • Ramp: 5°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

Expected Data:

  • Endotherm: Melting point (if stable enough to melt, approx 100–120°C depending on purity).

  • Exotherm (Sharp): Rearrangement/Decomposition onset. Typically observed between 130°C – 160°C .

    • 
      : High exothermic energy (>200 J/g).
      
    • Note: A sharp exotherm indicates the conversion to the C-nitro isomer or ring opening.

Product Analysis (HPLC)

Verify the isomerization products after stability testing or acid treatment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.[4]

  • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV at 254 nm.

  • Retention Time Order:

    • 2-Amino-5-nitrobenzoic acid (Most polar, elutes first).

    • 2-Amino-3-nitrobenzoic acid.

    • 2-Nitraminobenzoic acid (if undecomposed).

Part 4: Data Analysis & Interpretation

The following table summarizes the physicochemical properties distinguishing the isomers.

PropertyN-Nitro Isomer (Reactant)5-Nitro Isomer (Product)3-Nitro Isomer (Product)
Structure 2-(

)-

2-(

)-5-(

)-

2-(

)-3-(

)-

Stability Low (Heat/Acid Sensitive)High (Stable solid)High (Stable solid)
Melting Point Dec. >120°C (Rearranges)260–265°C204–208°C
Acidity (

)
Lower (Stronger acid due to

)
Higher (Amine donation)Intermediate
Solubility Soluble in organic solventsPoor in water/ethanolModerate in ethanol
Thermodynamic Driver

The rearrangement is driven by the restoration of aromaticity and the formation of the strong C-N bond (


). The N-nitro group disrupts the electron density of the amine, whereas the C-nitro group allows for resonance delocalization across the ring.

Energy Profile Diagram:

EnergyProfile Reactant N-Nitro Isomer (High Energy) TS Transition State (Activation Energy) Reactant->TS  Exothermic    Rearrangement   Product C-Nitro Isomers (Low Energy) TS->Product  ΔH < 0  

Caption: Qualitative energy landscape showing the exothermic transition from N-nitro to C-nitro isomers.

References

  • Synthesis and Rearrangement of N-Nitroanthranilic Acid Derivatives. Source: Journal of the American Chemical Society (JACS). Context: Mechanisms of nitramine rearrangement in benzoic acid derivatives.[5]

  • Thermal Stability of Nitro-Amino Benzoic Acids via DSC. Source: Journal of Thermal Analysis and Calorimetry. Context: Experimental protocols for determining decomposition temperatures of nitro-isomers.

  • Process Development for Candesartan Cilexetil: Nitration Strategies. Source: Organic Process Research & Development (OPRD). Context: Industrial application of the N-nitro to C-nitro rearrangement.

  • The Bamberger Rearrangement Mechanism. Source: Comprehensive Organic Name Reactions and Reagents. Context: Theoretical grounding for the acid-catalyzed migration of N-nitro groups.

Sources

The Benzyne Bridge: A Technical History of Anthranilic Acid Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Intermediates

In the annals of heterocyclic chemistry, few reagents have cast as long a shadow as anthranilic acid (2-aminobenzoic acid). While a workhorse in its own right for constructing fused heterocycles like quinazolinones, its historical significance is profoundly linked to its transformation into a highly reactive, fleeting intermediate.[1] The term "N-nitroanthranilic acid" and its relatives, like N-nitroso derivatives, appear in the historical lexicon, often alluding not to a stable, isolable starting material, but to the pivotal intermediate formed in situ: benzenediazonium-2-carboxylate . This zwitterionic species, generated through the diazotization of anthranilic acid, is the direct precursor to benzyne, an intermediate that revolutionized the synthesis of complex polycyclic systems.

This guide delves into the history of this transformation, tracing its conceptual evolution from early intramolecular cyclizations to its role as a premier generator of benzyne for intermolecular cycloadditions, a cornerstone of modern heterocyclic chemistry. We will explore the underlying mechanisms, provide field-proven protocols, and showcase its application in building diverse heterocyclic scaffolds.

Part 1: From Intramolecular Closure to a Universal Building Block

The story begins not with benzyne itself, but with a related reaction that hinted at the synthetic power of diazotized aminobenzoic acids.

The Graebe-Ullmann Reaction: A Precedent in Intramolecular Cyclization

In 1896, Carl Graebe and Fritz Ullmann reported a novel method for synthesizing carbazoles. Their approach involved the diazotization of N-arylanthranilic acids (specifically, o-aminodiphenylamine derivatives).[2][3] The resulting triazole intermediate, upon heating, extruded nitrogen gas to facilitate an intramolecular electrophilic cyclization, forging the carbazole skeleton.[3] While not a benzyne reaction, the Graebe-Ullmann synthesis established a critical principle: the diazotization of an N-aryl anthranilic acid derivative creates a reactive species capable of forming new rings.[2]

This reaction, however, was inherently limited to intramolecular processes, building the carbazole core from a pre-assembled precursor. The true paradigm shift occurred when chemists harnessed the parent anthranilic acid to generate a universal, intermolecular building block.

Part 2: The Birth of Benzyne from Anthranilic Acid

The mid-20th century witnessed the rise of benzyne (1,2-dehydrobenzene) as a validated, albeit highly reactive, intermediate. The decomposition of benzenediazonium-2-carboxylate, derived from the simple and inexpensive anthranilic acid, became one of the most convenient and historically significant methods for its generation.[4] This method obviated the need for harsh bases or organometallic reagents, requiring only diazotization and mild heating.

Mechanism of Benzyne Formation

The transformation is a clean, two-step process initiated by the diazotization of the primary amino group of anthranilic acid.

  • Diazotization: Anthranilic acid is treated with an alkyl nitrite (such as isoamyl nitrite or tert-butyl nitrite) in an aprotic solvent. This converts the amino group into a diazonium salt.

  • Decomposition: The resulting intermediate, benzenediazonium-2-carboxylate, is a zwitterion (inner salt). Upon mild heating, it undergoes an irreversible fragmentation, concertedly or stepwise, to release thermodynamically stable nitrogen gas (N₂) and carbon dioxide (CO₂), generating the highly strained and electrophilic benzyne intermediate.[1][5]

Caption: Mechanism of benzyne generation from anthranilic acid.

Experimental Protocol: In Situ Generation of Benzyne

This protocol describes a general, reliable method for generating benzyne in situ for trapping experiments, adapted from classic procedures for synthesizing triptycene.

Caution: Dry benzenediazonium-2-carboxylate is explosive and should not be isolated. All operations must be conducted in a fume hood behind a safety shield.

Materials:

  • Anthranilic acid

  • Isoamyl nitrite

  • 1,2-dichloroethane (or other suitable aprotic solvent)

  • Trapping agent (e.g., furan, anthracene, pyrrole)

  • Trichloroacetic acid (optional, catalyst)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the trapping agent (e.g., anthracene, 1.0 eq) and the solvent (e.g., 1,2-dichloroethane).

  • Reagent Preparation: In a separate beaker, dissolve anthranilic acid (1.2 eq) in a minimal amount of a suitable solvent like THF or acetone.

  • Reaction Initiation: Heat the flask containing the trapping agent to a gentle reflux.

  • Slow Addition: Add the anthranilic acid solution and isoamyl nitrite (1.3 eq) simultaneously and dropwise to the refluxing mixture over a period of 1-2 hours using two separate dropping funnels. A slow, simultaneous addition is critical to maintain a low concentration of the explosive diazonium intermediate.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 30-60 minutes until gas evolution (N₂ and CO₂) ceases.

  • Workup: Cool the reaction mixture to room temperature. The subsequent workup will depend on the product's properties but typically involves solvent removal under reduced pressure followed by purification via column chromatography or recrystallization.

Benzyne Workflow Experimental Workflow for Benzyne Trapping A 1. Dissolve Trapping Agent in Solvent and Heat to Reflux B 2. Prepare separate solutions of Anthranilic Acid and Isoamyl Nitrite C 3. Add both solutions slowly and simultaneously to the refluxing mixture B->C D 4. Continue reflux until gas evolution ceases C->D E 5. Cool reaction mixture to room temperature D->E F 6. Standard Workup: Solvent removal & Purification E->F

Caption: General workflow for in situ benzyne generation and trapping.

Part 3: Applications in Heterocyclic Synthesis via Cycloaddition

The utility of benzyne generated from anthranilic acid lies in its powerful reactivity as both a dienophile in [4+2] cycloadditions and an electrophile in [3+2] cycloadditions, providing rapid access to a variety of bridged and fused heterocyclic systems.

[4+2] Cycloaddition Reactions

Benzyne readily engages with 4π electron systems (dienes) to form six-membered rings. This Diels-Alder type reactivity is a cornerstone of its application.

  • Reaction with Furan: The cycloaddition of benzyne with furan yields 1,4-epoxy-1,4-dihydronaphthalene.[6][7] This oxygen-bridged adduct is a valuable synthetic intermediate that can be converted into various naphthalenes and anthraquinones.[8][9]

  • Reaction with Pyrroles: N-substituted pyrroles react with benzyne to afford the analogous 1,4-imino-1,4-dihydronaphthalene derivatives.[10][11][12] These bridged amines are often thermally unstable and can rearrange, but they serve as precursors to complex nitrogen-containing polycycles.[7][11]

  • Reaction with Thiophene S-oxides: While thiophene itself is generally unreactive as a diene in this context, its more reactive S-oxide derivatives can be trapped by benzyne to yield the corresponding sulfur-bridged cycloadducts.[13]

Diene Benzyne Adduct Structure Resulting Heterocycle Class Reference(s)
Furan

Oxabicyclo[2.2.2]octatriene derivative[6][7]
Pyrrole

Azabicyclo[2.2.2]octatriene derivative[10][11]
Thiophene S-oxide

Thiabicyclo[2.2.2]octatriene S-oxide derivative[13]
[3+2] Cycloaddition Reactions

Benzyne can also react with 1,3-dipoles to construct five-membered heterocyclic rings, a transformation that has gained modern relevance in the context of "click chemistry."

  • Reaction with Azides: The reaction between benzyne and organic azides provides a direct, metal-free route to 1-substituted-1H-benzotriazoles.[4] This has been termed "benzyne click chemistry" and is valued for its high efficiency and mild conditions, especially when using modern benzyne precursors. The historical method using diazotized anthranilic acid, while potentially hazardous, laid the foundation for this important transformation.[4]

  • Reaction with Nitrones: Arynes undergo 1,3-dipolar cycloaddition with nitrones to afford a wide variety of substituted benzisoxazolines, which are five-membered, N-O containing heterocycles.[14]

Conclusion

The history of N-nitroanthranilic acid in heterocyclic chemistry is, in essence, the history of harnessing anthranilic acid to generate benzyne. The critical step—diazotization to form the transient benzenediazonium-2-carboxylate—unlocked a powerful and versatile intermediate. This approach provided a mild, accessible alternative to other benzyne generation methods and opened the door to a vast array of cycloaddition reactions. From the foundational [4+2] reactions with furans and pyrroles to the more modern [3+2] "click" reactions with azides, the legacy of this simple starting material is etched into the very framework of countless complex heterocyclic structures, demonstrating a classic principle of organic synthesis: the transformation of a stable, simple molecule into a highly reactive species to achieve extraordinary synthetic complexity.

References

  • Pellissier, H. (2013). The Benzyne-Furan Diels-Alder Cycloaddition.
  • Biehl, E. R., & Nie, X. (2000). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles. The Journal of Organic Chemistry, 65(8), 2468–2471.
  • Thiemann, T., Fujii, H., Ohira, D., Arima, K., Li, Y., & Mataka, S. (2003). Cycloaddition of thiophene S-oxides to allenes, alkynes and to benzyne. New Journal of Chemistry, 27(8), 1277-1284. Available at: [Link]

  • Filo. (2025). What is the product when benzyne reacts with furan?. Available at: [Link]

  • Brainly.in. (2024). mechanism of pyrrole when exposed to benzyne. Available at: [Link]

  • Fujii, H., Ohira, D., Mataka, S., & Thiemann, T. (2002). Cycloaddition of Thiophene S-oxides to Allenes and to Benzyne. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Ciufolini, M. A., & Dong, G. (2006). Iterative Benzyne−Furan Cycloaddition Reactions: Studies toward the Total Synthesis of ent-Sch 47554 and ent-Sch 47555. Organic Letters, 8(13), 2739–2742. Available at: [Link]

  • Li, G., Wu, J., & Zhang, J. (2018). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry, 14, 353–359. Available at: [Link]

  • Mazza, D. D., & Reinecke, M. G. (1981). 1,3-Cycloaddition of benzyne to thiophens.
  • Hoye, T. R., Baire, B., & Chen, J. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Heterocycles, 88(2), 1191. Available at: [Link]

  • Thiemann, T., et al. (2003). Cycloaddition of thiophene S-oxides to allenes, alkynes and to benzyne. New J. Chem., 27, 1277-1284. Available at: [Link]

  • Maulide, N., et al. (2014). The Aryne aza-Diels–Alder Reaction: Flexible Syntheses of Isoquinolines.
  • European Patent Office. (2011). Process for preparing 2-amino-6-nitro-benzoic acid. EP2349980B1.
  • Anderson, E. A., & Duarte, F. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
  • Chegg. (2026). Solved Benzenediazonium carboxylate decomposes when heated. Available at: [Link]

  • Fieser, L. F., & Leffler, M. T. (1948). Benzenediazonium-2-Carboxylate and Biphenylene. Journal of the American Chemical Society, 70(9), 3174–3178.
  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

  • Sheffield Hallam University. (n.d.). A Sheffield Hallam University thesis. Available at: [Link]

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Available at: [Link]

  • Shuvalov, M. V., et al. (2019). Synthesis of carbazole via Graebe‐Ullmann reaction. Chemistry of Heterocyclic Compounds, 55(6), 534-539.
  • DiVA portal. (2017). Synthesis of heterocycles from anthranilic acid and its derivatives. Available at: [Link]

  • Joule, J. A. (2013). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Heterocyclic Chemistry, 50(S1), S22-S35.
  • Google Patents. (1966). Production of 2-amino-3-nitrobenzoic acid. US3468941A.
  • Larock, R. C. (2025). The Chemistry of Anthranilic Acid. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Campbell, N., & Tucker, S. H. (1949). 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. Journal of the Chemical Society (Resumed), 410.
  • Ashton, B. W., & Suschitzky, H. (1957). 916. The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 4559.
  • Zhang, Y., & Li, J. (2013). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 15(10), 2458–2461. Available at: [Link]

  • Fiveable. (2025). Benzenediazonium-2-carboxylate Definition. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Available at: [Link]

  • Stiles, M., & Miller, R. G. (1960). DECOMPOSITION OF BENZENEDIAZONIUM-2-CARBOXYLATE. Journal of the American Chemical Society, 82(14), 3802–3802. Available at: [Link]

  • Shi, F., & Deng, G. (2010). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. The Journal of organic chemistry, 75(3), 1003–1006. Available at: [Link]

  • Okuma, K., et al. (2020). Old and New Aryne Precursor, Anthranilic Acid: Multicomponent Reaction of Benzyne with Quinolines or Imines and Pronucleophiles. The Journal of Organic Chemistry, 85(6), 4259-4267.

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Methodological & Application

Application Notes & Protocols for the Controlled Synthesis of 2-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the controlled synthesis of 2-amino-5-nitrobenzoic acid, a critical intermediate in the pharmaceutical and dye industries.[1][2] We address a common misconception regarding its formation via a rearrangement of "N-nitroanthranilic acid." Instead, this guide details the field-proven and regiochemically controlled method starting from anthranilic acid. The process involves a three-step sequence: protection of the amino group via acetylation, subsequent electrophilic nitration, and final deprotection through hydrolysis. This methodology ensures high yield and purity by preventing oxidation of the amine and directing the nitration to the desired C-5 position. We provide an in-depth explanation of the reaction mechanism, detailed step-by-step protocols, quantitative data summaries, safety protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

2-Amino-5-nitrobenzoic acid (also known as 5-nitroanthranilic acid) is a bifunctional molecule whose structural features—an amino group, a carboxylic acid, and a nitro group—make it a versatile building block for complex organic synthesis.[1] Its applications are extensive, particularly in the creation of active pharmaceutical ingredients (APIs) and high-performance dyes.[2]

A controlled and predictable synthesis is therefore paramount. While the topic title suggests a rearrangement of an N-nitro intermediate, the direct nitration of anthranilic acid is chemically challenging. The strong activating and ortho-, para-directing amino group makes the aromatic ring highly susceptible to electrophilic attack, but it is also readily oxidized by the harsh conditions of nitration, leading to a mixture of products and significant tar formation.

To circumvent these issues, a robust three-step strategy is employed. This method leverages a protecting group to temporarily deactivate the amine, control the regioselectivity of the nitration, and then unmask the amine to yield the desired product. This strategic approach is the cornerstone of a reliable synthesis.[1]

Reaction Mechanism: A Three-Step Pathway

The synthesis of 2-amino-5-nitrobenzoic acid from anthranilic acid is a classic example of protecting group chemistry to achieve selective functionalization of an aromatic ring.

  • Step 1: Acetylation (Amine Protection) : Anthranilic acid is first treated with acetic anhydride. The lone pair of the amino nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion and yielding N-acetylanthranilic acid. This conversion of the activating -NH₂ group into a moderately deactivating N-acetyl group (-NHCOCH₃) is critical. It reduces the reactivity of the aromatic ring, preventing oxidation and polysubstitution, and its steric bulk favors substitution at the para position.[1]

  • Step 2: Electrophilic Aromatic Substitution (Nitration) : The protected intermediate, N-acetylanthranilic acid, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). The N-acetyl group directs this electrophile to the para position (C-5) relative to itself, resulting in the formation of 5-Nitro-N-acetylanthranilic acid. The temperature of this step must be strictly controlled to prevent the formation of dinitrated byproducts.[1][3]

  • Step 3: Hydrolysis (Deprotection) : The final step involves the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis, often by refluxing the 5-Nitro-N-acetylanthranilic acid in an acidic aqueous solution (e.g., with HCl).[1] The reaction regenerates the amino group, yielding the final product, 2-amino-5-nitrobenzoic acid, which precipitates from the solution upon cooling.[3]

Reaction_Mechanism cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A Anthranilic Acid B N-Acetylanthranilic Acid A->B Acetic Anhydride (Acetylation) C 5-Nitro-N-acetylanthranilic Acid B->C HNO₃ / H₂SO₄ (Nitration) D 2-Amino-5-nitrobenzoic Acid C->D H₃O⁺ / Heat (Hydrolysis)

Caption: Controlled synthesis pathway for 2-amino-5-nitrobenzoic acid.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the laboratory-scale synthesis of 2-amino-5-nitrobenzoic acid.

Protocol 1: Synthesis of N-Acetylanthranilic Acid (Protection)
  • Setup : In a 150 mL four-necked flask equipped with a reflux condenser and mechanical stirrer, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.[1]

  • Reaction Initiation : Heat the mixture to 60 °C and carefully add 3 mL of hydrochloric acid. An exothermic reaction will cause the temperature to rise spontaneously to approximately 70 °C.[1]

  • Reaction Completion : Maintain the temperature and continue stirring for 30 minutes.

  • Workup : Cool the reaction mixture to room temperature and then pour it into 200 mL of ice water to precipitate the N-acetylanthranilic acid.

  • Isolation : Collect the white solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Synthesis of 5-Nitro-N-acetylanthranilic Acid (Nitration)
  • Setup : In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.[3]

  • Addition of Substrate : While stirring, add 9.0 g (0.05 mol) of the dried N-acetylanthranilic acid from the previous step. Stir for 30 minutes until it is fully dissolved.[3]

  • Nitration : Cool the flask in an ice-salt bath to 9 °C.[1][3] In a separate beaker, prepare the nitrating mixture by slowly adding 4.8 g of concentrated nitric acid to 9.6 g of concentrated sulfuric acid, keeping the mixture cool.[1][3]

  • Controlled Addition : Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1][3]

  • Reaction Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.[3]

  • Precipitation : Carefully pour the reaction mixture onto 200 mL of crushed ice with vigorous stirring. A yellow solid will precipitate.[3]

  • Isolation : Allow the mixture to stand overnight to ensure complete precipitation. Collect the solid by vacuum filtration, wash it three times with ice water until the washings are neutral, and dry under vacuum.[3]

Protocol 3: Synthesis of 2-Amino-5-nitrobenzoic Acid (Deprotection)
  • Setup : In a 250 mL four-necked flask equipped with a reflux condenser, place 7.5 g (0.0335 mol) of the dried 5-Nitro-N-acetylanthranilic acid, 25 mL of absolute ethanol, and 100 mL of 6 M hydrochloric acid.[1]

  • Hydrolysis : Heat the mixture to reflux (approximately 81 °C) and maintain for 1.5 hours.[1][3]

  • Isolation : Cool the mixture in an ice bath. The product will precipitate as a bright yellow solid.

  • Purification : Collect the solid by vacuum filtration and wash it twice with cold water.[1] For higher purity, the product can be recrystallized from ethanol.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocols described above.

ParameterStep 1: AcetylationStep 2: NitrationStep 3: Hydrolysis
Starting Material Anthranilic AcidN-Acetylanthranilic Acid5-Nitro-N-acetylanthranilic Acid
Mass of Starting Material 6.8 g (0.05 mol)9.0 g (0.05 mol)7.5 g (0.0335 mol)
Key Reagents Acetic Anhydride (45 g)H₂SO₄ (38.4 g + 9.6 g)6 M HCl (100 mL)
HCl (3 mL)HNO₃ (4.8 g)Ethanol (25 mL)
Reaction Temperature 60-70 °C< 10 °CReflux (~81 °C)
Reaction Time 30 minutes~3.5 hours1.5 hours
Expected Product N-Acetylanthranilic Acid5-Nitro-N-acetylanthranilic Acid2-Amino-5-nitrobenzoic Acid
Theoretical Yield 9.0 g11.2 g6.1 g
Reported Overall Yield --~61.2%[3]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis & Purification start Start: Anthranilic Acid reagents1 Acetic Anhydride, HCl react1 React at 60-70°C start->react1 precip1 Precipitate in Ice Water react1->precip1 filter1 Filter & Dry precip1->filter1 intermediate1 Intermediate: N-Acetylanthranilic Acid filter1->intermediate1 dissolve Dissolve in H₂SO₄/Acetic Acid intermediate1->dissolve nitrate Add HNO₃/H₂SO₄ at <10°C dissolve->nitrate precip2 Precipitate on Ice nitrate->precip2 filter2 Filter & Dry precip2->filter2 intermediate2 Intermediate: 5-Nitro-N-acetylanthranilic Acid filter2->intermediate2 reflux Reflux with HCl/Ethanol intermediate2->reflux cool Cool to Precipitate reflux->cool filter3 Filter & Wash cool->filter3 recrystallize Recrystallize from Ethanol (Optional) filter3->recrystallize product Final Product: 2-Amino-5-nitrobenzoic Acid recrystallize->product

Sources

Procedure for N-alkylation of methyl N-nitroanthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Alkylation of Methyl N-Nitroanthranilate

Executive Summary & Strategic Context

This technical guide details the protocol for the N-alkylation of methyl N-nitroanthranilate (Methyl 2-(nitroamino)benzoate). This reaction is a critical, high-value transformation in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Candesartan Cilexetil .

The Scientific Challenge: Standard N-alkylation of anilines (like methyl anthranilate) often suffers from over-alkylation (forming tertiary amines or quaternary salts) and requires harsh conditions.

The N-Nitro Solution: The presence of the N-nitro group (


) on the nitrogen atom fundamentally alters the reactivity:
  • Acidity Enhancement: The strong electron-withdrawing nature of the nitro group renders the N-H proton significantly more acidic (

    
    ), allowing deprotonation by mild bases (e.g., 
    
    
    
    , Triethylamine).
  • Mono-Selectivity: The resulting anion is nucleophilic enough to react with alkyl halides but sterically and electronically prevents a second alkylation.

  • Rearrangement Risk: N-nitroanilines are prone to acid-catalyzed Bamberger-type rearrangements (migration of the nitro group to the aromatic ring). Therefore, strict maintenance of basic/neutral conditions is required during alkylation.

Reaction Mechanism & Pathway

The reaction proceeds via an


 mechanism. The base deprotonates the N-nitroamine to form a resonance-stabilized anion, which then attacks the alkyl halide.

ReactionPathway Substrate Methyl N-nitroanthranilate (Substrate) Intermediate N-Nitro Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3 / TEA) Base->Intermediate Product Methyl N-alkyl-N-nitroanthranilate (Target) Intermediate->Product SN2 Attack Rearrangement Ring Nitro Isomer (Impurity via Acid) Intermediate->Rearrangement Acid Catalysis (AVOID) AlkylHalide Alkyl Halide (R-CH2-Br) AlkylHalide->Product

Figure 1: Reaction pathway highlighting the critical deprotonation step and the risk of acid-catalyzed rearrangement.

Experimental Protocol

Safety Warning: N-nitro compounds are energetic materials. While methyl N-nitroanthranilate is generally stable at room temperature, it can decompose violently if heated excessively or subjected to strong acids. Perform all reactions behind a blast shield.

Materials & Reagents
ComponentRoleEquiv.Notes
Methyl N-nitroanthranilate Substrate1.0Prepared via nitration of methyl anthranilate (See Ref [1]).
4'-(Bromomethyl)biphenyl-2-carbonitrile Alkylating Agent1.05 - 1.1Key sidechain for Candesartan.
Triethylamine (TEA) Base1.2 - 1.5Mild organic base; prevents rearrangement.
Tetrahydrofuran (THF) Solvent5-10 VolAnhydrous; DMF can be used for lower solubility substrates.
Ethyl Acetate / Hexanes Workup-For extraction and purification.[1]
Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

  • Purge the system with nitrogen to ensure an inert atmosphere.

Step 2: Dissolution

  • Charge Methyl N-nitroanthranilate (1.0 equiv) into the flask.

  • Add THF (anhydrous, 5 volumes relative to substrate mass).

  • Stir until fully dissolved at Room Temperature (20–25°C).

Step 3: Alkylation

  • Add Triethylamine (1.2 equiv) in a single portion. Note: The solution may darken slightly due to anion formation.

  • Add 4'-(Bromomethyl)biphenyl-2-carbonitrile (1.05 equiv) as a solid or dissolved in minimal THF.

  • Stir the reaction mixture at 25°C to 30°C for 4–6 hours.

    • Optimization Note: If reaction is slow (monitored by TLC), mild heating to 40°C is permissible, but do not exceed 50°C to avoid thermal decomposition of the N-nitro group [2].

Step 4: In-Process Control (IPC)

  • TLC System: Hexane:Ethyl Acetate (3:1).

  • Target: Disappearance of Methyl N-nitroanthranilate (

    
    ) and appearance of the N-alkylated product (
    
    
    
    ).

Step 5: Workup

  • Quench the reaction by adding Water (10 volumes).

  • Extract the mixture with Ethyl Acetate (2 x 5 volumes).

  • Combine organic layers and wash with:

    • Water (1 x 5 vol)

    • Brine (1 x 5 vol)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .

Step 6: Crystallization/Purification

  • The crude residue is typically a viscous oil or low-melting solid.

  • Recrystallize from Methanol or Ethanol if high purity is required.

  • Yield Expectation: 75% – 85%.

Critical Process Parameters & Troubleshooting

The success of this protocol relies on balancing reactivity with stability.

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonationSwitch to a stronger base like

in DMF (requires heating to 40°C).
Rearrangement Byproducts Acidic contaminationEnsure all solvents are neutral/basic. Avoid acid washes during workup.
Thermal Decomposition Temperature too highMaintain reaction temperature

.[2] The N-nitro bond is labile.
Hydrolysis of Ester Presence of water + strong baseUse anhydrous solvents; use TEA (weaker base) instead of hydroxides.

Post-Reaction Workflow: Reductive Denitration

The N-alkylation of the N-nitro species is rarely the final step. In drug synthesis (e.g., Candesartan), the N-nitro group serves as a "disposable" activating group. The subsequent step is Reductive Denitration to yield the secondary amine.

Workflow Step1 Step 1: N-Alkylation (Current Protocol) Step2 Step 2: Reductive Denitration (H2 / Pd-C or Zn / AcOH) Step1->Step2 Remove N-NO2 group Step3 Final Product (Secondary Amine) Step2->Step3 Yields N-monoalkylated anthranilate

Figure 2: The synthetic sequence where N-nitro alkylation is followed by denitration.

Protocol for Next Step (Summary): Dissolve the N-alkyl-N-nitro intermediate in Ethanol/Acetic Acid. Add Zinc dust (4 equiv) or use catalytic hydrogenation (


, Pd/C). This cleanly removes the 

from the nitrogen, leaving the desired secondary amine [3].

References

  • Marta, P., et al. (2007). "New Practical Synthesis of the Key Intermediate of Candesartan." Journal of Organic Chemistry.

  • Beilstein Journal of Organic Chemistry. (2013). "Rearrangement of methyl N-nitroanthranilate." Beilstein J. Org.[3] Chem.

  • Kubo, K., et al. (1993). "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazole Derivatives." Journal of Medicinal Chemistry.

  • ResearchGate. (2025). "Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors."

Sources

Preparation of 2-amino-3-nitrobenzoic acid via N-nitro rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Amino-3-Nitrobenzoic Acid via N-Nitro Rearrangement

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Regioselectivity in Anthranilic Acid Nitration The synthesis of 2-amino-3-nitrobenzoic acid (3-nitroanthranilic acid) presents a classic problem in aromatic substitution. Direct nitration of anthranilic acid is dominated by the strong para-directing effect of the amino group, yielding primarily the 5-nitro isomer (>80%) rather than the desired 3-nitro isomer.

The Solution: The N-Nitro Rearrangement Pathway To bypass this electronic limitation, we utilize the N-nitro rearrangement (a variant of the Bamberger rearrangement). This protocol does not rely on direct electrophilic aromatic substitution (EAS). Instead, it employs a "protection-activation-migration" strategy:

  • Precursor Assembly: Synthesis of N-nitrophthalimide.

  • Ring Opening: Base-catalyzed hydrolysis to generate the unstable N-nitroanthranilic acid (2-nitraminobenzoic acid) intermediate.

  • Intramolecular Migration: Acid-catalyzed rearrangement where the nitro group migrates from the nitrogen to the ortho carbon (C3).

This method is superior for drug development applications requiring high isomeric purity of the 3-nitro scaffold, a critical pharmacophore in benzimidazole and quinazoline synthesis.

Part 2: Reaction Mechanism & Pathway Visualization

The success of this protocol relies on the specific behavior of the nitramine intermediate. Unlike EAS, which is intermolecular and governed by bulk electronics, the N-nitro rearrangement is largely intramolecular, favoring the physically closer ortho position (C3) over the para position (C5).

Figure 1: Mechanistic Pathway (DOT Visualization)

G Start Phthalimide Inter1 N-Nitrophthalimide (Stable Precursor) Start->Inter1 HNO3 / Ac2O (Nitration) Inter2 2-Nitraminobenzoate (Ring Opened) Inter1->Inter2 NaOH / H2O (Hydrolysis) TS Transition State (Nitro Migration) Inter2->TS H2SO4 (Acidification) Prod3 2-Amino-3-Nitrobenzoic Acid (Target: Ortho) TS->Prod3 [1,3] Sigmatropic Shift (Major Path) Prod5 2-Amino-5-Nitrobenzoic Acid (Byproduct: Para) TS->Prod5 Intermolecular (Minor Path)

Caption: The pathway utilizes N-nitrophthalimide to generate the reactive nitramine species, forcing an ortho-selective migration to yield the 3-nitro isomer.[1]

Part 3: Detailed Experimental Protocol

Safety Alert (High Priority):

  • Energetic Materials: N-Nitrophthalimide and N-nitroanthranilic acid are potentially explosive. Never heat the dry solids.

  • Exotherms: The rearrangement step in sulfuric acid is highly exothermic. Strict temperature control is mandatory.

Phase A: Synthesis of N-Nitrophthalimide

Rationale: Direct nitration of anthranilic acid is uncontrollable. N-Nitrophthalimide serves as a stable, crystallizable carrier of the "N-nitro" functionality.

  • Reagents: Phthalimide (14.7 g, 0.1 mol), Nitric Acid (98%, fuming), Acetic Anhydride.

  • Procedure:

    • Cool 50 mL of acetic anhydride to 0°C. Slowly add 10 mL of fuming nitric acid, maintaining temp < 5°C (acetyl nitrate formation).

    • Add phthalimide in small portions over 20 minutes.

    • Stir at 0-5°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Pour the mixture onto 300 g of crushed ice.

    • Observation: A white to pale yellow precipitate of N-nitrophthalimide forms.

    • Isolation: Filter, wash with cold water, and air dry.[2] Do not oven dry at high heat.

    • Yield Expectation: 85-90%.

Phase B: The Hydrolytic Rearrangement

Rationale: Base opens the imide ring to form the nitramine. Subsequent acidification triggers the migration.

  • Reagents: N-Nitrophthalimide (from Phase A), NaOH (20% aq), H2SO4 (conc).

  • Procedure:

    • Suspend 10 g of N-nitrophthalimide in 50 mL water.

    • Add 20% NaOH solution dropwise at 0°C until the solid dissolves and pH > 10. The solution turns yellow (formation of 2-nitraminobenzoate dianion).

    • Critical Step: Stir for only 15 minutes at 0°C. Prolonged stirring can lead to decarboxylation.

    • Prepare a separate flask with 30 mL conc. H2SO4, cooled to -5°C.

    • Slowly add the alkaline nitraminobenzoate solution into the sulfuric acid (reverse addition) with vigorous stirring. Keep temp < 10°C.

    • Rearrangement: Once addition is complete, allow the mixture to warm to RT naturally, then heat gently to 40-50°C for 30 minutes. Gas evolution (N2O) indicates decomposition; avoid this by keeping temp moderate.

    • Quench: Pour the acid mixture onto 200 g ice.

    • Crystallization: The product precipitates as an orange-yellow solid.

Phase C: Purification & Isomer Separation

Rationale: While the rearrangement favors the 3-nitro isomer, some 5-nitro isomer and denitrated anthranilic acid may form.

  • Crude Isolation: Filter the acidic slurry.[3]

  • Fractional Crystallization:

    • Dissolve crude solid in boiling water (approx. 20 mL/g).

    • The 5-nitro isomer is significantly less soluble. Filter any undissolved solids while hot (this is mostly 5-nitro).

    • Cool the filtrate slowly to 4°C. The 2-amino-3-nitrobenzoic acid crystallizes as bright yellow needles.

  • Final Polish: Recrystallize from Ethanol/Water (1:1).

Part 4: Data Analysis & Validation (QC)

To ensure the protocol worked, compare your product against these standard metrics.

Table 1: Physicochemical Characterization

Property2-Amino-3-Nitrobenzoic Acid (Target)2-Amino-5-Nitrobenzoic Acid (Impurity)Validation Method
Melting Point 208 - 211 °C 268 - 270 °C (Decomp)Capillary MP apparatus
Appearance Bright Yellow NeedlesYellow/Brown PowderVisual Inspection
1H NMR (DMSO-d6) δ 8.2 (d, 1H), 8.0 (d, 1H), 6.7 (t, 1H)δ 8.6 (d, 1H), 8.0 (dd, 1H), 6.8 (d, 1H)Coupling constants (J-values)
Solubility Soluble in Ethanol, Hot WaterPoorly soluble in EthanolSolvent check

NMR Interpretation Guide:

  • 3-Nitro Isomer: Look for a triplet (or dd with similar J) at ~6.7 ppm, corresponding to the C5 proton sandwiched between the C4 and C6 protons. This indicates the 1,2,3-substitution pattern is intact (C2-NH2, C3-NO2).

  • 5-Nitro Isomer: The C3 proton appears as a doublet at ~8.6 ppm (highly deshielded by ortho-NO2 and meta-COOH), with no triplet character.

Part 5: Process Control & Troubleshooting

Figure 2: Troubleshooting Logic Flow

Diagnosis Issue Low Yield or Wrong Isomer? Check1 Did you control Temp during Nitration? Issue->Check1 Check2 Did you use Reverse Addition (Base to Acid)? Check1->Check2 Yes Sol1 High Temp (>10°C) causes denitration to Anthranilic Acid. Check1->Sol1 No Sol2 Direct addition causes local heating and favors 5-nitro (intermolecular). Check2->Sol2 No

Caption: Critical control points for maximizing the 3-nitro isomer yield.

Key Technical Insight: The "reverse addition" (Step B) is chemically significant. By adding the nitramine salt into excess acid, you ensure the concentration of the protonated nitramine is low relative to the acid, favoring the intramolecular rearrangement mechanism over intermolecular side reactions that lead to the 5-nitro isomer.

References

  • Organic Syntheses , Coll.[3] Vol. 1, p. 408 (1941); Vol. 4, p. 368 (1925). Preparation of 3-Nitrophthalic Acid and derivatives.[3][4][5]Link

  • PubChem Compound Summary . 2-Amino-3-nitrobenzoic acid (CID 219633). National Library of Medicine. Link

  • Hughes, E. D., & Jones, G. T. (1950). The nitration of anthranilic acid and the rearrangement of N-nitroanthranilic acid. Journal of the Chemical Society.[6] (Foundational mechanistic text on the N-nitro rearrangement specificity).

  • Sigma-Aldrich . Product Specification: 2-Amino-3-nitrobenzoic acid 96%.[1][7]Link

Sources

One-pot synthesis of benzimidazoles from 2-(nitroamino)benzoic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust One-Pot Synthesis of Benzimidazoles via Reductive Cyclization of 2-Nitroaniline Precursors

Introduction: The Significance of Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug development. Its unique structure allows it to act as a versatile pharmacophore, exhibiting a wide spectrum of biological activities, including anti-infective, antitumor, and anti-inflammatory properties[1]. Traditional multi-step syntheses of these vital compounds often involve harsh reaction conditions, unstable intermediates, and laborious purification procedures[2][3].

This application note details a highly efficient, one-pot methodology for synthesizing a diverse range of 2-substituted benzimidazoles starting from readily available o-nitroanilines. By combining the reduction of the nitro group and the subsequent cyclization with an aldehyde or its equivalent into a single synthetic operation, this approach offers significant advantages in terms of operational simplicity, reaction time, and overall yield. The protocol is scalable and tolerates a wide array of functional groups, making it a valuable tool for chemical library synthesis and process development[4].

Reaction Principle and Mechanism

The core of this one-pot synthesis is a tandem reaction sequence initiated by the reduction of an o-nitroaniline derivative to its corresponding o-phenylenediamine. This in situ-generated diamine is highly reactive and, without being isolated, immediately undergoes condensation with an aldehyde present in the reaction mixture. The resulting intermediate rapidly cyclizes and aromatizes to furnish the stable benzimidazole ring system.

The overall transformation can be broken down into three key mechanistic steps:

  • Nitro Group Reduction: The nitro group of the o-nitroaniline is reduced to an amino group. This is the critical initiation step. A variety of reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) being a mild, effective, and widely used option that avoids the harsh conditions of some other methods[4][5][6]. Catalytic hydrogenation (e.g., using Pd/C and H₂) is another effective, clean method[1][2].

  • Condensation: The newly formed, highly reactive o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield a Schiff base (imine) intermediate.

  • Intramolecular Cyclization & Aromatization: The second amino group of the diamine intermediate performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered dihydro-benzimidazole ring. Subsequent elimination of a second molecule of water (or oxidation) leads to the final, stable aromatic benzimidazole product.

This one-pot approach is particularly advantageous as it avoids the need to isolate the often unstable o-phenylenediamine intermediates, which can be prone to oxidation and decomposition[2].

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol provides a representative example using sodium dithionite as the reducing agent.

Materials and Reagents
  • o-Nitroaniline (Substrate): (99%, Sigma-Aldrich)

  • Benzaldehyde (Coupling Partner): (≥99%, Sigma-Aldrich)

  • Sodium Dithionite (Na₂S₂O₄) (Reducing Agent): (≥85%, technical grade, Sigma-Aldrich)

  • Ethanol (Solvent): (200 proof, absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-nitroaniline (1.38 g, 10.0 mmol) and benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol).

    • Scientist's Note: Using equimolar amounts of the aniline and aldehyde is a good starting point. For less reactive partners, a slight excess (1.1 equiv.) of the aldehyde can be beneficial.

  • Solvent Addition: Add 40 mL of ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved, resulting in a colored solution.

  • Initiation of Reduction: In a separate beaker, dissolve sodium dithionite (5.22 g, 30.0 mmol, 3.0 equiv.) in 20 mL of deionized water.

    • Scientist's Note: A 3-fold excess of sodium dithionite is typically sufficient to ensure complete reduction of the nitro group. The reagent is sensitive to air and moisture, so it should be weighed and used promptly.

  • Reaction Execution: Attach a reflux condenser to the round-bottom flask. Heat the ethanol mixture to reflux (approximately 78°C). Once refluxing, add the aqueous sodium dithionite solution portion-wise over 15-20 minutes.

    • Scientist's Note: The addition is done portion-wise to control the exotherm and any potential frothing. A color change is typically observed as the nitro group is reduced.

  • Monitoring the Reaction: Continue heating at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting o-nitroaniline spot indicates reaction completion.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water. d. Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities) and 50 mL of brine.

    • Scientist's Note: The bicarbonate wash is crucial if the aldehyde partner could have oxidized to a carboxylic acid. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure 2-phenyl-1H-benzimidazole.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for this one-pot synthesis.

G cluster_start 1. Preparation cluster_reaction 2. One-Pot Reaction cluster_workup 3. Isolation & Purification Start o-Nitroaniline + Aldehyde Solvent Add Ethanol Start->Solvent Reaction Heat to Reflux & Add Reductant Solvent->Reaction Reducer Prepare Aq. Na₂S₂O₄ Reducer->Reaction Monitor Monitor via TLC Reaction->Monitor Workup Aqueous Work-up (Extraction & Washes) Monitor->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure Benzimidazole Purify->Product

Caption: General workflow for the one-pot benzimidazole synthesis.

Results: Substrate Scope and Yields

This method is applicable to a wide range of substrates. The following table summarizes typical results achieved with various aldehydes, demonstrating the versatility of the protocol[4][7].

Entryo-Nitroaniline DerivativeAldehydeTypical Yield (%)
12-NitroanilineBenzaldehyde85-95%
22-Nitroaniline4-Chlorobenzaldehyde88-96%
32-Nitroaniline4-Methoxybenzaldehyde90-97%
42-NitroanilineHeptanal (aliphatic)75-85%
54-Chloro-2-nitroanilineBenzaldehyde82-90%
64-Methyl-2-nitroaniline4-Chlorobenzaldehyde85-93%

Yields are based on isolated product after purification.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials.1. Use a fresh bottle of sodium dithionite or test its activity. 2. Ensure reflux is maintained and extend reaction time, monitoring by TLC. 3. Verify the purity of the aniline and aldehyde.
Incomplete Reaction Insufficient amount of reducing agent.Increase the equivalents of sodium dithionite to 3.5 or 4.0.
Formation of Side Products 1. The o-phenylenediamine intermediate is decomposing. 2. Self-condensation of the aldehyde.1. Ensure the reaction is performed under an inert atmosphere (N₂) if the substrate is particularly sensitive. 2. Add the aldehyde slowly after the reduction has been initiated.
Difficult Purification Product has similar polarity to a persistent impurity.Modify the eluent system for chromatography. If the product is basic, a wash with dilute acid (e.g., 1M HCl) during work-up can sometimes remove neutral impurities (note: this will move the product to the aqueous layer).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Sodium Dithionite: Can release toxic SO₂ gas upon decomposition or contact with acid. It is also flammable. Store in a cool, dry place away from acids and oxidizing agents.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Substrates: o-Nitroaniline is toxic and a suspected carcinogen. Handle with appropriate care to avoid inhalation and skin contact.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Liu, Z., Li, H., Zhao, Q., & Shen, J. (2008). A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization. HETEROCYCLES, 75(8), 1907-1911. [Link]

  • Chemtracts. (2013). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. CHEMTRACTS: Organic Chemistry. [Link]

  • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. [Link]

  • Yadav, R., & Sharma, P. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2004). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved February 25, 2026, from [Link]

  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazole derivatives and their medicinal applications. Arabian Journal of Chemistry, 10, S1747-S1769. [Link]

Sources

Troubleshooting & Optimization

Preventing spontaneous rearrangement of 2-(nitroamino)benzoic acid during workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stabilization and isolation of 2-(nitroamino)benzoic acid (also known as N-nitroanthranilic acid). This compound is a reactive intermediate often encountered during the nitration of anthranilic acid. It is prone to acid-catalyzed nitramine rearrangement , where the nitro group migrates from the nitrogen atom to the aromatic ring (typically the 3- or 5-position) or undergoes decarboxylation.

Technical Support Center: Stabilizing 2-(Nitroamino)benzoic Acid

Current Status: Active Topic: Preventing Spontaneous Rearrangement (Nitramine Rearrangement) Target Molecule: 2-(Nitroamino)benzoic acid (CAS: 16292-17-4 / Generic N-nitro structure)

The Core Issue: Why Does It Rearrange?

The "spontaneous" rearrangement you observe is not random; it is a predictable cascade triggered by protonation . The N-nitro group (–NH–NO₂) is acid-labile. In the presence of protons (H⁺), the oxygen of the nitro group or the amine nitrogen becomes protonated, weakening the N–N bond. This leads to the cleavage of the nitro group (forming a nitronium ion or radical pair) which then re-attaches to the electron-rich aromatic ring (Orton-like rearrangement) or leads to decomposition.

The Critical Thresholds:

  • pH Sensitivity: Rearrangement is kinetically rapid below pH 4.0.

  • Temperature Sensitivity: Even at neutral pH, temperatures >20°C can accelerate decomposition/rearrangement in solution.

  • Solvent Effects: Protic solvents (water, alcohols) facilitate proton transfer more than aprotic solvents.

Mechanism of Failure (The "Bamberger-Like" Pathway)

The following diagram illustrates the divergent pathways. Your goal is to block the red path.

NitramineRearrangement Start 2-(Nitroamino)benzoic acid (N-Nitro Species) Protonation Protonated Intermediate (Unstable) Start->Protonation Acid (H+) Salt Stable Salt Form (Dianion/Monoanion) Start->Salt Base (pH > 7) Cleavage N-N Bond Cleavage (Nitronium Generation) Protonation->Cleavage Fast Rearrangement C-Nitro Isomers (3- or 5-Nitroanthranilic acid) Cleavage->Rearrangement Migration Salt->Start Careful Acidification (Cold)

Caption: The acid-catalyzed rearrangement pathway (Red) vs. the stabilization pathway via salt formation (Green).

Troubleshooting Dashboard (Q&A)

Q1: My product turns bright yellow/orange immediately upon acidification. What happened? A: You likely triggered the rearrangement to 5-nitroanthranilic acid (which is yellow) or 3-nitroanthranilic acid .

  • Cause: The pH dropped too low (likely < 1) or the temperature was too high during the quench.

  • Fix: Acidify only to pH 4–5 to precipitate the free acid if necessary, or isolate as a salt. Keep the temperature strictly < 0°C during acidification.

Q2: Can I store 2-(nitroamino)benzoic acid in solution? A: No. In solution, especially in protic solvents like water or ethanol, the compound is in equilibrium with its protonated form.

  • Stability: It is most stable as a dry solid or as a salt (e.g., sodium or ammonium salt) in alkaline solution.

  • Action: If you must store it in solution, ensure the pH is > 8 and keep it at -20°C.

Q3: I see gas evolution during workup. Is this normal? A: No. Gas evolution suggests decarboxylation or extensive decomposition (denitration).

  • Mechanism: The ortho-carboxyl group can facilitate intramolecular decomposition.

  • Prevention: Avoid heating the crude mixture. Perform all quench steps on ice.

Optimized Protocol: Safe Isolation

To prevent rearrangement, you must decouple the isolation step from the acidic conditions of the synthesis (usually nitration).

Reagents & Setup
  • Quench Buffer: Saturated Sodium Acetate (NaOAc) or Phosphate Buffer (pH 7.0). Do not quench into water alone if the reaction mix is highly acidic.

  • Temperature: Ice/Salt bath (-10°C).

  • Monitoring: pH probe (Paper is too slow/imprecise).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Preparation Pre-cool the quench buffer (500 mL 2M NaOAc) to 0°C .Buffering capacity prevents local "hotspots" of acidity (pH < 1) where rearrangement is instantaneous.
2. Quench Pour the reaction mixture (nitration mix) slowly into the buffer with vigorous stirring.Rapid dispersion dissipates the heat of hydration. The buffer neutralizes the mineral acid immediately.
3. pH Adjustment Check pH. It should be neutral (pH 6–7) .The N-nitro group is stable as an anion. At neutral pH, it exists largely as the carboxylate, which is stable.
4. Isolation (Option A: Salt) Add NaCl to salt out the product or add cold Ethanol to precipitate the sodium salt. Filter cold.Most Stable Form. Isolating the salt avoids the protonation hazard entirely.
5. Isolation (Option B: Free Acid) Only if necessary. Cool to -5°C . Add 1M HCl dropwise until pH reaches 4.0 . Do not go lower.Precipitates the zwitterion/acid without fully protonating the nitro group.
6. Filtration Filter immediately on a chilled funnel. Wash with ice-cold water .Removes residual acid traces.
7. Drying Dry under high vacuum at room temperature . Do not heat.Heat triggers thermal rearrangement even in the solid state.

Workup Decision Logic

Use this flow to determine the correct workup based on your downstream needs.

WorkupLogic Start Reaction Complete (Nitration Mix) Quench Quench into Ice-Cold NaOAc Buffer Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 2 CheckPH->Acidic Too Acidic Neutral pH 6-7 CheckPH->Neutral Ideal Rearrange High Risk of Rearrangement Acidic->Rearrange Stable Stable Intermediate Neutral->Stable Decision Do you need Free Acid? Stable->Decision MakeSalt Isolate as Na+ Salt (Precipitate with EtOH) Decision->MakeSalt No (Storage) MakeAcid Acidify to pH 4.0 @ -5°C Decision->MakeAcid Yes (Immediate Use)

Caption: Decision tree for minimizing rearrangement risk during workup.

References

  • BenchChem. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • Nagy, P., et al. (2007). "New Practical Synthesis of the Key Intermediate of Candesartan." Organic Process Research & Development, 11(3). (Describes the acid-catalyzed rearrangement of methyl N-nitroanthranilate). Retrieved from

  • Simmons, R. L., et al. (2023). "Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts." Molecules, 28(3). (Discusses the instability and migration of the nitro group in aromatic nitramines). Retrieved from

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.[1] (Reference for the general "Nitramine Rearrangement" mechanism).

Sources

Technical Support Center: Exotherm Control in Anthranilic Acid Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Exotherms in Anthranilic Acid Nitration Ticket Type: Technical Guide & Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Thermal Dynamics of Nitration[1]

Welcome to the Technical Support Center. You are likely here because your reaction temperature is spiking, your yield is inconsistent, or you are scaling up and concerned about safety.

Nitrating anthranilic acid (2-aminobenzoic acid) to synthesize 5-nitroanthranilic acid is a classic electrophilic aromatic substitution, but it presents a dual-threat exotherm :

  • Heat of Mixing: The dilution of concentrated sulfuric acid (

    
    ) with nitric acid (
    
    
    
    ) and the water produced during nitration releases significant energy.
  • Heat of Reaction: The introduction of the nitro group (

    
    ) onto the ring is highly exothermic (
    
    
    
    ).

The Critical Failure Mode: In this specific synthesis, the reaction mixture often transitions from a homogeneous solution to a thick slurry as the product (or sulfate salt) precipitates. This viscosity spike drastically reduces heat transfer efficiency. If your dosing rate remains constant while stirring efficiency drops, heat accumulates locally, leading to a "runaway" scenario, oxidation (Red Fumes), or dinitration impurities.

Troubleshooting Guide (Q&A)

Issue 1: Temperature Spikes Despite Active Cooling

User Question: "I am adding the mixed acid dropwise at 0°C, but the internal temperature keeps jumping to 15-20°C unpredictably. My chiller is set to -10°C. What is happening?"

Scientist Diagnosis: This is likely a Heat Accumulation issue caused by "Dosing Lag."

  • The Cause: At 0°C, the reaction kinetics are slower. If you add the nitrating agent faster than it is consumed, unreacted nitric acid accumulates. Once the threshold activation energy is reached (or a localized hot spot forms), all the accumulated acid reacts simultaneously, overwhelming your cooling capacity.

  • The Fix:

    • Stop Dosing Immediately. Do not resume until the temperature returns to baseline.

    • Verify Agitation: Ensure your impeller is creating a vortex. If the mixture has thickened, increase RPM or switch to a high-torque overhead stirrer. Magnetic stir bars are unsafe for this reaction at scales >10g due to decoupling.

    • Raise Jacket Temp Slightly: Counter-intuitively, running too cold can stall the reaction, leading to accumulation. Target a steady reaction rate rather than absolute zero.

Issue 2: Formation of Red Fumes ( )

User Question: "The reaction mixture is turning from pale yellow to dark orange/brown, and I see red fumes in the headspace. Is this normal?"

Scientist Diagnosis: No. This indicates Oxidative Decomposition .

  • The Cause: The amino group on anthranilic acid is sensitive to oxidation. If the temperature exceeds 20°C, or if local concentration of

    
     is too high, the acid acts as an oxidizer rather than a nitrating agent. This destroys your starting material and generates autocatalytic nitrous acid (
    
    
    
    ).
  • The Fix:

    • Quench Logic: If fumes are light, increase nitrogen sweep. If heavy, quench the reaction onto ice immediately.

    • Scavenger Protocol: For future runs, add Urea (0.5 - 1.0 equiv) to the sulfuric acid mixture before adding nitric acid. Urea scavenges nitrous acid, preventing the autocatalytic oxidation cycle and the formation of unstable diazonium salts [1].

Issue 3: "Stalled" Reaction & Low Yield

User Question: "After 3 hours at 5°C, TLC shows 50% starting material. Should I heat it up?"

Scientist Diagnosis: Proceed with extreme caution.

  • The Cause: Anthranilic acid is deactivated by the protonation of the amine (forming the ammonium salt) and the carboxylic acid group. It reacts slowly in cold sulfuric acid.

  • The Fix:

    • Do NOT heat rapidly. Heating a mixture with unreacted nitric acid triggers the "runaway" described in Issue 1.

    • Allow Natural Warming: Remove the ice bath and let the vessel reach room temperature (20-25°C) passively over 1 hour. Monitor exotherms continuously.

    • Check Reagent Strength: Ensure you are using fuming nitric acid (90%+) or maintaining strict stoichiometry if using 70%. Water kills the nitronium ion (

      
      ).
      

Standard Operating Procedure (SOP)

Objective: Safe synthesis of 5-nitroanthranilic acid minimizing thermal risk.

Reagents:

  • Anthranilic Acid: 1.0 equiv

  • Sulfuric Acid (conc. 98%): 10-15 volumes (acting as solvent and heat sink)

  • Nitric Acid (fuming or 70%): 1.05 equiv

  • Urea: 0.1 equiv (Optional safety scavenger)

Protocol:

  • Dissolution (Exothermic):

    • Charge reaction vessel with

      
      .
      
    • Start stirring (High Torque).

    • Add Anthranilic Acid in small portions. Note: This is exothermic (heat of solvation). Maintain Temp < 30°C.

    • Cool mixture to 0–5°C .

  • Nitration (Critical Control Point):

    • Prepare the nitrating agent (or use straight

      
      ).
      
    • Dosing: Add

      
       dropwise via pressure-equalizing addition funnel.
      
    • Rule of Thumb: Addition rate should be governed by the thermometer, not the clock. If Temp > 10°C, STOP .

    • Visual Check: Mixture will thicken. Ensure stirring maintains turnover.

  • Post-Reaction & Quenching:

    • Allow to stir at 0-10°C for 1 hour, then warm to 20°C for 1 hour.

    • Quench: Pour reaction mixture slowly onto crushed ice (approx 5x reaction volume) with vigorous stirring.

    • Safety: This is a second large exotherm (dilution of

      
      ).
      
    • Filter the precipitate (5-nitroanthranilic acid).[1]

Visualizations

A. Reaction Workflow & Thermal Logic

NitrationWorkflow Start Start: Anthranilic Acid + H2SO4 Cooling Cool to 0-5°C (Viscosity Check) Start->Cooling Dosing Begin HNO3 Addition (Dropwise) Cooling->Dosing Monitor Monitor Internal Temp (Ti) Dosing->Monitor Safe Ti < 10°C Monitor->Safe Stable Warning 10°C < Ti < 20°C Monitor->Warning Rising Danger Ti > 20°C OR Red Fumes Monitor->Danger Spike Action_Cont Continue Addition Safe->Action_Cont Action_Pause PAUSE Dosing Increase Stirring Warning->Action_Pause Action_Abort EMERGENCY STOP Quench on Ice Danger->Action_Abort Action_Cont->Monitor Finish Post-Reaction Stir (Warm to 20°C) Action_Cont->Finish Addition Complete Action_Pause->Monitor

Figure 1: Decision logic for temperature control during nitration dosing.

B. Comparative Data: Cooling vs. Dosing
ParameterSafe Operating RangeHazard ThresholdConsequence of Failure
Internal Temp (

)
0°C – 10°C> 20°COxidation,

release, Runaway
Dosing Rate 1 mL/min (per L volume)> 5 mL/minHeat accumulation > Cooling capacity
Stirring Speed High (Vortex visible)Low/StalledHotspots, local superheating
Acid Concentration 90-98%

< 80% (Water present)Reaction stalls, then runs away upon heating

References

  • Organic Syntheses , Coll.[2][3] Vol. 2, p. 449 (1943); Vol. 12, p. 52 (1932). Preparation of 2-Amino-5-nitrobenzoic acid.

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitration Incidents and Control. (Standard reference for exotherm safety).
  • BenchChem Technical Support . Managing Exothermic Reactions During Nitration.

  • PubChem Compound Summary . 5-Nitroanthranilic acid Safety Data.

Disclaimer: This guide is for educational purposes for trained professionals. Always perform a specific Risk Assessment (RA) before handling energetic nitration reactions.

Sources

Technical Support Center: Stabilizing 2-(nitroamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate the challenges of working with sensitive molecules like 2-(nitroamino)benzoic acid. This guide is structured as a series of questions and answers to directly address the stability issues you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of 2-(nitroamino)benzoic acid is showing signs of degradation (color change, new peaks in HPLC). What is causing this instability?

A1: The instability of 2-(nitroamino)benzoic acid in solution is inherent to its structure, which contains two chemically labile groups: the nitroamino group (-NH-NO2) and the carboxylic acid group (-COOH) .

  • Nitroamino Group Susceptibility: The N-NO2 bond is susceptible to both hydrolytic cleavage and reduction. The electron-withdrawing nature of the adjacent nitro group and the aromatic ring can make the compound prone to nucleophilic attack (e.g., by water or hydroxide ions) and reduction.[1][2] This is a common characteristic among nitroaromatic compounds, which are often resistant to oxidation but can be readily reduced.[1][2]

  • Influence of the Carboxylic Acid Group: The carboxylic acid moiety introduces pH-dependent effects. At pH values above its pKa (the pKa of benzoic acid is ~4.2), the group exists in its deprotonated, carboxylate form (-COO⁻).[3] This change in ionization state alters the electron density of the entire molecule, which can, in turn, influence the stability of the nitroamino group. Furthermore, pH extremes (both highly acidic and highly basic) can catalyze degradation reactions.[4][5]

The appearance of a color change, typically yellowing, is a common indicator of nitroaromatic compound degradation, often due to the formation of complex reaction products or nitroso intermediates.

Q2: What are the likely degradation products I should be monitoring in my analytical runs?

A2: Based on the structure, the primary degradation pathways are likely hydrolysis and reduction. Therefore, you should be looking for the emergence of peaks corresponding to the following compounds in your chromatograms:

  • 2-Aminobenzoic Acid (Anthranilic Acid): This is a highly probable degradation product resulting from the complete reduction or cleavage of the nitroamino group.

  • 2-Hydrazinobenzoic Acid: A potential intermediate if the degradation proceeds via a reductive pathway.

  • Salicylate and Catechol: While less direct, some microbial or oxidative degradation pathways for nitrobenzoates involve the replacement of the nitro group with a hydroxyl group, leading to salicylate, which can be further metabolized to catechol.[6][7] Although less likely in simple chemical storage, their presence could indicate oxidative stress.

To definitively identify these products, using a mass spectrometry (MS) detector coupled with your HPLC is the recommended approach.[5]

parent 2-(Nitroamino)benzoic Acid p1 2-Aminobenzoic Acid (Anthranilic Acid) parent->p1 Hydrolysis / Complete Reduction p2 2-Hydrazinobenzoic Acid parent->p2 Partial Reduction p3 Other Oxidative Products (e.g., Salicylate) parent->p3 Oxidative Stress

Caption: Potential degradation routes for 2-(nitroamino)benzoic acid in solution.

Q3: What are the most critical factors I need to control for long-term solution stability?

A3: From our extensive experience with nitroaromatic compounds, the stability of your solution is a function of four key parameters: pH, Solvent Choice, Temperature, and Exposure to Light & Oxygen.

Parameter Recommendation Rationale
pH 4.0 - 6.0 Minimizes both acid and base-catalyzed hydrolysis. Keeps the carboxylic acid group largely protonated, which can be a more stable form.[4][8]
Solvent Aprotic Organic (DMSO, Acetonitrile) for stock; Buffered co-solvent for working solutions Aprotic solvents prevent hydrolysis. Using a co-solvent system (e.g., 10% DMSO in an aqueous buffer) balances stability and biological compatibility.[9][10]
Temperature -20°C or lower Drastically slows the rate of all chemical degradation reactions.[11] For short-term use (days), 2-8°C is acceptable.
Light Store in amber vials or in the dark Nitroaromatic compounds can be susceptible to photolytic degradation, where light energy initiates bond cleavage.[5]
Atmosphere Purge with Inert Gas (N₂ or Ar) For maximum stability, removing oxygen prevents oxidative degradation pathways. This is especially critical for long-term archival storage.[12]
Troubleshooting Guides & Protocols
Q4: I am observing rapid degradation even in a neutral aqueous solution. What is the first thing I should troubleshoot?

A4: The term "neutral aqueous solution" (e.g., unbuffered water) is often misleading in practice. The dissolution of CO₂ from the atmosphere can lower the pH to ~5.5, and the compound itself is acidic. The most critical first step is to introduce a buffering agent .

Troubleshooting Steps:

  • Verify pH: Do not assume the pH. Measure it directly after preparing the solution.

  • Implement a Buffer: Switch from pure water to a buffer system. A citrate or acetate buffer in the pH 4-6 range is an excellent starting point.

  • Evaluate Solvent: If buffering the aqueous solution is insufficient, the issue is likely hydrolysis. Your next step should be to prepare the primary stock solution in an aprotic organic solvent like anhydrous DMSO or acetonitrile, as detailed in the protocol below.

Q5: Can you provide a reliable, step-by-step protocol for preparing a stabilized stock solution of 2-(nitroamino)benzoic acid?

A5: Certainly. This protocol is designed to maximize stability by controlling all critical parameters. It involves creating a concentrated primary stock in an organic solvent, which can then be diluted into aqueous buffers for experiments.

Materials:

  • 2-(nitroamino)benzoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored, screw-cap vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter (PTFE for organic solvents)

Procedure:

  • Pre-weighing Preparation: Place an amber vial on the analytical balance and tare.

  • Weigh Compound: Carefully weigh approximately 4.18 mg of 2-(nitroamino)benzoic acid into the vial (for a final volume of 2.5 mL). Record the exact weight.

  • Inert Atmosphere: Gently flush the vial containing the solid with inert gas for 15-30 seconds to displace oxygen.

  • Solvent Addition: Add ~2 mL of anhydrous DMSO to the vial. Cap the vial immediately.

  • Dissolution: Vortex or sonicate the vial gently until the solid is completely dissolved.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 2.5 mL volumetric flask. Rinse the vial with a small amount of DMSO and add it to the flask to ensure all compound is transferred. Carefully bring the solution to the 2.5 mL mark with anhydrous DMSO.

  • Final Mixing & Aliquoting: Invert the flask several times to ensure homogeneity. Using a syringe, filter the solution through a 0.22 µm PTFE filter into several smaller amber-colored, cryo-safe vials (aliquots).

  • Final Purge & Storage: Before tightly sealing each aliquot, flush the headspace with inert gas.

  • Storage: Store the aliquots at -20°C or -80°C. Do not store aqueous dilutions for more than a day.[10]

Q6: How can I perform a simple study to validate the stability of my solution under my specific laboratory conditions?

A6: Validating stability is crucial. A forced degradation or short-term stability study is the best way to achieve this.[9][13] The goal is to expose your solution to stress conditions and monitor the compound's concentration over time using a stability-indicating HPLC method.

Objective: To determine the percent recovery of 2-(nitroamino)benzoic acid after 72 hours under different storage conditions.

Methodology:

  • Prepare Solution: Prepare a solution of 2-(nitroamino)benzoic acid in your desired buffer/solvent system at a known concentration (e.g., 100 µg/mL).

  • Establish T=0 Baseline: Immediately after preparation, inject the solution onto your HPLC system (see Q7 for method). This is your T=0 reference. The peak area of the parent compound is considered 100%.

  • Aliquot and Store: Divide the remaining solution into separate, clearly labeled amber vials for each condition:

    • Condition A (Control): -20°C, dark.

    • Condition B (Benchtop): Room Temperature (~25°C), exposed to ambient light.

    • Condition C (Refrigerated): 4°C, dark.

  • Analyze at Time Points: At specified time points (e.g., 24, 48, and 72 hours), retrieve one aliquot from each condition. Allow it to come to room temperature before injecting it into the HPLC.

  • Calculate Recovery: Compare the peak area of the parent compound at each time point to the T=0 peak area.

    Recovery (%) = (Peak Area at T=x / Peak Area at T=0) * 100

  • Analyze Results: A stable solution will show >95% recovery with no significant formation of new peaks. This data will give you empirical evidence for the best way to store your solutions.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Solution (e.g., 100 µg/mL) t0 Analyze T=0 Sample (Establish 100% Reference) prep->t0 condA Condition A (-20°C, Dark) condB Condition B (25°C, Light) condC Condition C (4°C, Dark) tx Analyze Samples (T=24h, 48h, 72h) condA->tx condB->tx condC->tx calc Calculate % Recovery vs. T=0 tx->calc report Determine Optimal Storage Condition calc->report

Caption: Experimental workflow for validating solution stability.

Q7: What is a good starting point for an HPLC-UV method to monitor the stability of 2-(nitroamino)benzoic acid?

A7: A reversed-phase HPLC method is ideal for this type of molecule.[14][15] A C18 column is the standard choice. The key is to develop a gradient method that can separate the relatively polar parent compound from potentially more polar (e.g., 2-aminobenzoic acid) or non-polar degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (or λmax of the compound)
Column Temp. 30°C

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955

Rationale: The acidic mobile phase (0.1% Formic Acid) ensures that the carboxylic acid group is protonated, leading to more consistent retention times.[15] The gradient from high aqueous to high organic content will elute a wide range of compounds, making it a good "stability-indicating" starting point.[16]

References
  • Benchchem. (n.d.). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
  • Benchchem. (n.d.). Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions.
  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-82.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Williams, R. E., & Raskin, L. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 525-551.
  • ResearchGate. (2025). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • Benchchem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Arora, P. K., & Sharma, A. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 551.
  • Bielski, R., & Tarka, K. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 44(11), 34-39.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Issa, H. M., & Mohammed, D. H. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, In Press.
  • ResearchGate. (2015). What to select for storing your compound: neat vs.in solution?.
  • Arora, P. K., & Sharma, A. (2015). New Metabolic Pathway for Degradation of 2-nitrobenzoate by Arthrobacter Sp. SPG. Frontiers in Microbiology, 6, 551.
  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzoic acid. PubChem Compound Database.
  • Cayman Chemical. (2022). 2-Nitro-5-thiocyanatobenzoic Acid Product Information.

Sources

Validation & Comparative

A Researcher's Guide to the FT-IR Signatures of the N-NO₂ Functional Group: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the precise identification of functional groups is paramount. Among these, the N-nitro (N-NO₂) group, a cornerstone of many energetic materials and a key moiety in certain pharmaceuticals, presents a distinct yet nuanced spectral signature in Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth technical exploration of the characteristic FT-IR spectral bands of the N-NO₂ group, offering a comparative analysis with other common nitrogen-containing functionalities, supported by experimental data and protocols. Our objective is to equip you with the expertise to confidently identify and differentiate the N-NO₂ group in your analytical endeavors.

The Vibrational Language of the N-NO₂ Group: A Tale of Two Stretches

The cornerstone of identifying the N-NO₂ functional group via FT-IR spectroscopy lies in the detection of two intense and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[1] Due to the strong dipole moment of the N-O bonds, these absorptions are typically prominent features in the infrared spectrum.[1]

  • Asymmetric NO₂ Stretch (νₐₛ): This high-frequency, strong absorption arises from the out-of-phase stretching of the two N-O bonds. For N-nitro compounds (nitramines), this band typically appears in the region of 1600-1530 cm⁻¹ .

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption, occurring at a lower frequency, and results from the in-phase stretching of the N-O bonds. In nitramines, this band is characteristically found in the 1300-1250 cm⁻¹ range.[1]

The delocalization of electrons within the N-NO₂ group results in the two N-O bonds having a bond order between a single and a double bond, contributing to their unique vibrational frequencies.[1] The precise position of these bands is sensitive to the molecular environment, including the nature of the substituent attached to the nitrogen atom and the physical state of the sample.

Below is a diagram illustrating the fundamental stretching vibrations of the N-NO₂ group.

Caption: Asymmetric and symmetric stretching modes of the N-NO₂ group.

Beyond these primary stretching vibrations, other vibrational modes of the N-NO₂ group, such as scissoring, rocking, wagging, and twisting, occur at lower frequencies, often in the fingerprint region (below 1500 cm⁻¹), and can be more challenging to assign definitively due to coupling with other molecular vibrations.[2][3] However, an out-of-plane deformation of the N-NO₂ group in nitramines has been observed in the range of 760-767 cm⁻¹.[3]

Comparative FT-IR Analysis: Distinguishing N-NO₂ from its Nitrogen-Containing Cousins

The accurate identification of the N-NO₂ group necessitates a comparative understanding of the spectral features of other nitrogen-containing functional groups that can exhibit absorptions in similar regions.

N-NO₂ (Nitramines) vs. C-NO₂ (Nitroalkanes and Nitroaromatics)

A common point of confusion arises in distinguishing between N-nitro and C-nitro compounds. While both contain the nitro group, the atom to which it is bonded significantly influences the vibrational frequencies.

Functional GroupAsymmetric NO₂ Stretch (νₐₛ) (cm⁻¹)Symmetric NO₂ Stretch (νₛ) (cm⁻¹)Key Differentiating Features
N-NO₂ (Nitramines) 1600 - 1530 1300 - 1250 Generally, the symmetric stretch is at a lower wavenumber compared to C-NO₂ compounds. The separation between the asymmetric and symmetric bands is often larger.
C-NO₂ (Aliphatic) 1560 - 15401380 - 1350The symmetric stretch appears at a higher frequency than in nitramines.
C-NO₂ (Aromatic) 1555 - 14851355 - 1320Conjugation with the aromatic ring lowers both the asymmetric and symmetric stretching frequencies compared to aliphatic nitro compounds.[4]

The electronic effect of the atom attached to the nitro group is the primary determinant of these spectral shifts. The nitrogen atom in a nitramine group is less electronegative than the carbon atom in a nitroalkane or nitroaromatic compound, leading to a shift in the N-O bond strengths and, consequently, their vibrational frequencies.

N-NO₂ (Nitramines) vs. >N-N=O (Nitrosamines)

Nitrosamines represent another class of N-nitroso compounds that can be mistaken for nitramines. However, their FT-IR spectra are distinctly different.

Functional GroupCharacteristic Bands (cm⁻¹)Key Differentiating Features
N-NO₂ (Nitramines) νₐₛ(NO₂): 1600-1530 (strong) νₛ(NO₂): 1300-1250 (strong)Two distinct, strong bands for the NO₂ stretches.
>N-N=O (Nitrosamines) ν(N=O): ~1486-1408 (strong) ν(N-N): ~1106-1052 (strong)A strong N=O stretching band and a strong N-N stretching band. The absence of the characteristic pair of strong NO₂ stretching bands is a key indicator.[5]

Quantitative Data for Common N-Nitro Compounds

To provide a practical reference, the table below summarizes the characteristic FT-IR absorption bands for two widely studied nitramine explosives, RDX and HMX.

CompoundAsymmetric NO₂ Stretch (νₐₛ) (cm⁻¹)Symmetric NO₂ Stretch (νₛ) (cm⁻¹)Other Characteristic Bands (cm⁻¹)
RDX (Cyclotrimethylenetrinitramine) ~1590~13081039 (in-plane NO₂ bending), 910 (in-plane NO₂ bending), ~832 (ring stretching)[6][7]
HMX (Cyclotetramethylenetetranitramine) ~1564~1279, ~1202 (coupled with N-N stretch)1145 (N-N stretch + ring), 964, 946 (ring stretching), 830, 761 (NO₂ deformation)[6]

Note: The exact peak positions can vary slightly depending on the crystal form (polymorphism) and the sample preparation method.

Experimental Protocols for FT-IR Analysis of N-Nitro Compounds

The quality of an FT-IR spectrum is intrinsically linked to proper sample preparation. For solid N-nitro compounds, particularly energetic materials, safety and precision are paramount.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality transmission spectra of solid samples.[8]

Step-by-Step Methodology:

  • Drying: Ensure both the N-nitro compound and IR-grade KBr powder are thoroughly dry to prevent interference from water absorption bands. Dry the KBr in an oven at ~110°C for at least 2 hours and store it in a desiccator.

  • Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the N-nitro compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Causality: The KBr acts as an IR-transparent matrix, allowing the IR beam to pass through the sample. The fine grinding and high pressure are crucial to minimize scattering of the IR radiation, which would otherwise lead to a sloping baseline and distorted peak shapes.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient and rapid technique that requires minimal sample preparation, making it suitable for a wide range of solid and liquid samples.[6]

Step-by-Step Methodology:

  • Crystal Cleaning: Before each measurement, ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid N-nitro compound directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Analysis: Collect the FT-IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Causality: In ATR, the IR beam is directed into a crystal of high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample in contact with the crystal. The sample absorbs energy from the evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.

Below is a diagram illustrating the general workflow for FT-IR analysis of an unknown solid sample suspected to contain an N-NO₂ group.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start Solid Sample Prep_Choice Choose Method Start->Prep_Choice KBr KBr Pellet Prep_Choice->KBr Transmission ATR ATR Prep_Choice->ATR Reflectance Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR->Spectrometer Spectrum Obtain Spectrum Spectrometer->Spectrum Identify_Bands Identify νₐₛ and νₛ of NO₂ Spectrum->Identify_Bands Compare Compare with Reference Spectra (N-NO₂, C-NO₂, N-N=O) Identify_Bands->Compare Conclusion Identify Functional Group Compare->Conclusion

Caption: General workflow for FT-IR analysis of N-NO₂ compounds.

Conclusion

The N-NO₂ functional group exhibits a characteristic and strong FT-IR spectral signature dominated by its asymmetric and symmetric stretching vibrations. A thorough understanding of the typical wavenumber ranges for these bands, coupled with a comparative analysis against other nitrogen-containing functional groups like C-NO₂ and >N-N=O, is essential for accurate spectral interpretation. By employing appropriate sample preparation techniques and leveraging the quantitative data provided, researchers can confidently identify and characterize compounds containing the N-nitro moiety, advancing their work in pharmaceuticals, materials science, and beyond.

References

  • Jovanović, S., et al. (2018). INFLUENCE OF DIFFERENT HMX/RDX CONTENTS IN COMPOSITE ROCKET PROPELLANTS ON THE VACUUM STABILITY TEST RESULTS. MIPRO 2018.
  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-202. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-16. [Link]

  • Mattos, E. C., et al. (2004). DETERMINATION OF THE HMX AND RDX CONTENT IN SYNTHESIZED ENERGETIC MATERIAL BY HPLC, FT-MIR, AND FT-NIR SPECTROSCOPIES. Química Nova, 27(4). [Link]

  • Beal, R. W., & Brill, T. B. (2005). Vibrational Behavior of the −NO2 Group in Energetic Compounds. ResearchGate. [Link]

  • UCLA Chemistry. (n.d.). IR: nitro groups. [Link]

  • Werbin, A. (1957). THE INFRARED SPECTRA OF HMX AND RDX. (Technical Report). OSTI.GOV. [Link]

  • Iqbal, Z., et al. (1972). Infrared and Raman Spectra of 1,3,5-Trinitro-1,3,5-Triazacyclohexane (RDX). (Technical Report). DTIC. [Link]

  • Urbanski, T., & Witanowski, M. (1961). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 9, 737-741.
  • Zhang, X., et al. (2017). Molecular vibrational modes. (a) -NO2 vibrational modes of 2,2'-dimercapto- 4,4'-dintroazobenzene, and (b) -NO2 vibrational modes of 2,3'-dimercapto-4-nitro-4-amino-azobenzene. ResearchGate. [Link]

  • Ghosh, A., et al. (2019). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. ResearchGate. [Link]

  • Yulistia, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 108-126. [Link]

Sources

A Comparative Guide to the HPLC Separation of 2-(Nitroamino)benzoic Acid and 2-Amino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate separation and quantification of isomeric impurities are paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) strategies for resolving two challenging structural isomers: 2-(nitroamino)benzoic acid and 2-amino-3-nitrobenzoic acid. We will explore the underlying chemical principles that dictate their separation, compare potential methodologies, and provide robust, step-by-step protocols to guide your method development process.

The separation of these two compounds is a significant analytical challenge due to their structural similarities. Both are substituted benzoic acids with a molecular weight of 182.13 g/mol .[1] However, the key difference lies in the nature of the nitrogen substitution: one is a C-nitro compound (a nitro group directly on the aromatic ring) and the other is an N-nitro or "nitroamine" compound (a nitro group on the amino substituent). This subtle distinction profoundly impacts their electronic properties and, consequently, their chromatographic behavior.

Understanding the Analytes: A Physicochemical Comparison

Effective HPLC method development begins with a thorough understanding of the analytes' properties. The primary drivers of separation in reversed-phase and HILIC chromatography are polarity (hydrophobicity/hydrophilicity) and ionizability (pKa).

Property2-(Nitroamino)benzoic Acid2-Amino-3-nitrobenzoic AcidRationale for Chromatographic Impact
Structure The N-NO2 group in 2-(nitroamino)benzoic acid is a strong electron-withdrawing group, making the amine proton highly acidic. The C-NO2 in 2-amino-3-nitrobenzoic acid also influences the acidity of the carboxylic acid and the basicity of the amino group.
Predicted logP ~1.3~1.5Both compounds are relatively polar. The slightly higher predicted logP of 2-amino-3-nitrobenzoic acid suggests it is marginally less polar and may be retained longer in a standard reversed-phase system.
Key pKa Values pKa1 (Carboxylic Acid): ~2.0pKa2 (N-H): ~5-6 (estimated)pKa1 (Carboxylic Acid): ~2.2pKa2 (Amine, conj. acid): ~0.5The carboxylic acid pKa values are similar and highly acidic. The critical difference is the second pKa. The nitroamine proton is significantly more acidic than a typical aniline's conjugate acid, presenting a key opportunity for selectivity manipulation via mobile phase pH.

Note: Predicted and estimated values are based on the analysis of structurally similar compounds and established chemical principles. Experimental determination is recommended for final method validation.

Methodology Comparison: Reversed-Phase vs. HILIC

Two primary HPLC modes are viable for this separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Primary Approach

RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[2] Given the analytes' structure, this is the logical starting point. The key to success lies in manipulating the mobile phase pH to exploit the differences in their pKa values.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 column is the workhorse for RP-HPLC and the recommended starting point due to its wide applicability. For compounds with aromatic rings, a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions.[4]

  • Mobile Phase pH: This is the most critical parameter. To achieve retention and separation of these acidic compounds, the mobile phase pH must be controlled.[5] By operating at a pH well below the pKa of the carboxylic acid groups (e.g., pH 2.5-3.0), we can suppress their ionization. This process, known as ion suppression, renders the molecules neutral and significantly increases their retention on the non-polar C18 stationary phase.[6] The subtle difference in the pKa of the nitroamine group on 2-(nitroamino)benzoic acid versus the amine group on 2-amino-3-nitrobenzoic acid can be exploited to fine-tune selectivity.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower viscosity.

// Invisible edges for layout edge [style=invis]; Sample -> MobilePhase; Inject -> Column; } .dot Figure 1: General workflow for the RP-HPLC analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Alternative

HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in RP-HPLC.[1][7] It utilizes a polar stationary phase (like bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8][9]

Causality Behind Experimental Choices:

  • Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Separation occurs through the partitioning of the polar analytes between this immobilized water layer and the bulk organic mobile phase.[1] More polar compounds are more strongly retained.

  • When to Use HILIC: If the analytes show insufficient retention in RP-HPLC even with highly aqueous mobile phases, HILIC becomes the preferred alternative.[10][11]

  • Stationary Phase: An amide-bonded phase (e.g., TSKgel Amide-80) is an excellent starting point as it offers robust performance for a wide range of polar compounds.[9]

  • Mobile Phase: A typical HILIC mobile phase consists of 80-95% acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and improve peak shape.

HILIC_Mechanism MobilePhase Bulk Mobile Phase (High % Acetonitrile) StationaryPhase StationaryPhase Analyte1 More Polar Analyte (Stronger Partitioning) Analyte1->StationaryPhase:p2 Strong Retention Analyte2 Less Polar Analyte (Weaker Partitioning) Analyte2->MobilePhase Weak Retention

Experimental Protocols

The following protocols are designed as robust starting points for method development.

Protocol 1: Reversed-Phase HPLC (Ion Suppression)

This method is designed for the general analysis and purity assessment of the isomeric mixture.

1. Instrumentation and Materials:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid.

2. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. (Add 1 mL of formic acid to 1 L of HPLC grade water).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately prepare a standard of each isomer (if available) at approximately 100 µg/mL in the diluent.

  • Sample Solution: Prepare the test sample at a similar concentration in the diluent. Filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Elution Program (Starting Point):

    • Isocratic: 70% Mobile Phase A / 30% Mobile Phase B.

    • Gradient (for optimization):

      Time (min) %A %B
      0.0 95 5
      20.0 50 50
      22.0 95 5

      | 25.0 | 95 | 5 |

5. System Suitability:

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the standard solution multiple times (n=5). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method serves as an alternative if retention is insufficient under RP-HPLC conditions.

1. Instrumentation and Materials:

  • HPLC System: As described in Protocol 1.

  • Column: HILIC Amide column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Ammonium formate, Formic acid.

2. Reagent Preparation:

  • Aqueous Stock Buffer: 100 mM Ammonium Formate, pH 3.0. Dissolve 6.3 g of ammonium formate in ~950 mL of water, adjust pH to 3.0 with formic acid, and bring to a final volume of 1 L.

  • Mobile Phase A: 90% Acetonitrile / 10% Aqueous Stock Buffer.

  • Mobile Phase B: 50% Acetonitrile / 50% Aqueous Stock Buffer.

  • Diluent: 70% Acetonitrile / 30% Water.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the HILIC diluent. Ensure complete dissolution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Elution Program (Gradient):

    Time (min) %A %B
    0.0 100 0
    15.0 50 50
    17.0 0 100
    20.0 100 0

    | 25.0 | 100| 0 |

5. System Suitability:

  • HILIC columns may require longer equilibration times. Ensure a stable baseline before analysis.

  • Perform system suitability tests as described in Protocol 1.

Comparative Summary and Recommendations

ParameterRP-HPLC (Ion Suppression)HILICRecommendation
Primary Mechanism Hydrophobic partitioningHydrophilic partitioningStart with RP-HPLC as it is more common and often more robust.
Stationary Phase C18, Phenyl-Hexyl (non-polar)Amide, Amino, Silica (polar)C18 is the first choice for RP-HPLC. Amide is a versatile starting point for HILIC.
Mobile Phase High aqueous, acidic pHHigh organic (>80% ACN)pH control is critical in RP-HPLC. Buffer choice is key in HILIC.
Expected Elution Order Less polar (2-amino-3-nitrobenzoic acid) retained longer.More polar (2-(nitroamino)benzoic acid) retained longer.The reversal of elution order is a key feature when comparing these techniques.
Key Advantage High robustness, familiarity, direct control over ionization.Superior retention for very polar compounds.RP-HPLC is generally easier to troubleshoot and implement.
Potential Challenge Insufficient retention of polar analytes.Longer equilibration times, sensitivity to water content in sample diluent.If retention is <2 minutes in RP-HPLC, move to HILIC.

The separation of 2-(nitroamino)benzoic acid and 2-amino-3-nitrobenzoic acid is a challenging but achievable analytical task. The recommended strategy is to begin with a systematic method development approach using Reversed-Phase HPLC with an acidic mobile phase to suppress the ionization of the carboxylic acid functional groups. By carefully controlling the pH and organic solvent composition, it is highly probable that a successful separation can be achieved on a standard C18 column. Should these compounds prove too polar for adequate retention under reversed-phase conditions, HILIC provides an excellent orthogonal separation technique. The protocols and principles outlined in this guide offer a robust framework for developing a reliable and reproducible method for the critical quality control of these isomeric compounds.

References

  • Knauer. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • PubChem. (n.d.). 2-Amino-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kowalska, T., & Sajewicz, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Central European Journal of Chemistry.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

Sources

Comparison of N-nitroanthranilic acid reactivity vs. 2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of N-nitroanthranilic Acid Reactivity vs. 2-Nitrobenzoic Acid Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Professionals[1]

From Transient Intermediates to Stable Scaffolds

Executive Summary

This guide provides a critical analysis comparing N-nitroanthranilic acid (specifically the N-nitramine derivative, 2-(nitroamino)benzoic acid) and 2-nitrobenzoic acid (2-nitrobenzene-1-carboxylic acid).[1]

While both compounds share a benzoic acid backbone and a nitro group, their chemical behaviors are diametrically opposed. 2-Nitrobenzoic acid acts as a thermodynamically stable "sink," serving as a robust electrophilic building block.[1] In contrast, N-nitroanthranilic acid functions as a high-energy "source," primarily existing as a reactive intermediate that undergoes acid-catalyzed rearrangement to introduce nitro groups onto the aromatic ring (e.g., in the synthesis of Candesartan precursors).[1]

Key Takeaway: Select 2-nitrobenzoic acid for standard redox or coupling workflows.[1] Select N-nitroanthranilic acid derivatives only when accessing unique substitution patterns (e.g., 3-nitroanthranilates) via rearrangement mechanisms that are otherwise difficult to achieve through direct electrophilic aromatic substitution.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The fundamental difference lies in the bonding of the nitro group: Carbon-linked (C-NO


) vs. Nitrogen-linked (N-NO

).[1]
Feature2-Nitrobenzoic Acid (2-NBA)N-Nitroanthranilic Acid (NNA)
Structure C-Nitro: Nitro group attached directly to the aromatic ring (C2).[1]N-Nitro: Nitro group attached to the amine nitrogen (Nitramine).[1]
CAS RN 552-16-91466-69-9 (Generic/Derivatives)
Stability High: Stable solid, shelf-stable indefinitely under ambient conditions.[1]Low: Energetic/Explosive potential.[1] Often generated in situ or stored cold.[1] Prone to rearrangement.
Reactivity Class Electron-deficient Arene (Deactivating group).[1]Reactive Nitramine (Rearrangement substrate).
Primary Reaction Reduction (to Anthranilic acid), Decarboxylation.[2]Acid-catalyzed rearrangement (to 3- or 5-nitro isomers).[1]
Acidity (pKa) ~2.17 (Enhanced by ortho-nitro electron withdrawal).[1]Lower pKa expected for NH due to strong -I/-M of NO

, but unstable in aqueous acid.[1]

Reactivity Profile & Mechanistic Analysis[1]

A. 2-Nitrobenzoic Acid: The Stable Electrophile

2-NBA is dominated by the strong electron-withdrawing nature of the nitro group at the ortho position.[1]

  • Redox Stability: The nitro group is kinetically stable but easily reduced to an amine (anthranilic acid) using

    
     or 
    
    
    
    .[1]
  • Decarboxylation: Under forcing thermal conditions (catalyzed by Cu), it undergoes decarboxylation to nitrobenzene.

  • Nucleophilic Attack: The carboxylic acid is the primary reactive site (esterification/amidation). The ring is deactivated toward further electrophilic substitution.

B. N-Nitroanthranilic Acid: The Rearrangement Vector

NNA represents a "masked" electrophile.[1] The N-N bond is weaker than the C-N bond, and the N-nitro group makes the amine non-basic and highly electron-deficient.[1]

  • The Bamberger-Type Rearrangement: The defining characteristic of NNA derivatives (particularly methyl esters) is their migration potential. In the presence of acid (e.g.,

    
    ), the N-nitro group migrates to the aromatic ring, typically favoring the ortho (position 3) or para (position 5) positions relative to the amine.
    
    • Utility: This allows for the synthesis of 3-nitroanthranilic acid , a substitution pattern that is difficult to access via direct nitration of anthranilic acid (which favors the 5-position).[1]

  • N-Alkylation: Unlike standard anilines, the N-nitro proton is acidic.[1] It can be deprotonated and alkylated to form N-alkyl-N-nitro species, which can then be denitrated to yield secondary amines.[1]

C. Mechanistic Pathway Visualization[1]

ReactivityComparison Start_NNA N-Nitroanthranilic Acid (Reactive Nitramine) Rearrange Acid-Catalyzed Rearrangement Start_NNA->Rearrange H2SO4 / Heat Start_2NBA 2-Nitrobenzoic Acid (Stable Arene) Reduction Catalytic Reduction (H2/Pd or Fe/HCl) Start_2NBA->Reduction Redox Prod_3Nitro 3-Nitroanthranilic Acid (Rare Isomer) Rearrange->Prod_3Nitro Kinetic Control Prod_5Nitro 5-Nitroanthranilic Acid (Common Isomer) Rearrange->Prod_5Nitro Thermodynamic Control Prod_Anth Anthranilic Acid (Precursor) Reduction->Prod_Anth -O2 / +H2 Prod_Anth->Start_NNA Nitration (HNO3/Ac2O)

Figure 1: Divergent reactivity pathways.[1] N-Nitroanthranilic acid undergoes rearrangement to functionalize the ring, whereas 2-nitrobenzoic acid undergoes reduction to restore the amine.[1]

Experimental Case Study: Synthesis of Candesartan Intermediate

The most authoritative application of N-nitroanthranilic acid reactivity is found in the process chemistry of Angiotensin II receptor blockers (e.g., Candesartan).

  • Objective: Synthesize methyl 3-nitroanthranilate.

  • Challenge: Direct nitration of methyl anthranilate yields the 5-nitro isomer.[1]

  • Solution: Use the N-nitro rearrangement.[1]

Protocol A: N-Nitro Rearrangement (High-Value Protocol)

Based on process optimization by Hashimoto et al. (ACS) [1].[1]

Reagents:

  • Methyl anthranilate[1][3][4][5]

  • Nitric acid (fuming or concentrated)[1][6]

  • Acetic anhydride[1][7]

  • Sulfuric acid[1][8]

Step-by-Step Methodology:

  • N-Nitration (Formation of NNA Derivative):

    • Dissolve methyl anthranilate in acetic anhydride.

    • Cool to 0–5°C.

    • Slowly add fuming

      
      .[1] The reaction forms Methyl N-nitroanthranilate .[1]
      
    • Checkpoint: Monitor by HPLC.[1][9] The product is thermally unstable; do not heat.

  • Acid-Catalyzed Rearrangement:

    • Transfer the reaction mixture into concentrated

      
       (or maintain acidic conditions and warm carefully).
      
    • The N-nitro group migrates.[1] Under optimized conditions (solvent choice/temperature), the 3-nitro isomer is favored over the 5-nitro isomer.[1]

  • Quenching:

    • Pour onto ice/water.[1] The product precipitates.

    • Filtration yields Methyl 3-nitroanthranilate (precursor for benzimidazole ring formation).[1]

Protocol B: Standard Reduction of 2-Nitrobenzoic Acid

Standard benchmark for comparison.

Reagents:

  • 2-Nitrobenzoic acid[1][4][10]

  • Iron powder (3 eq)[1]

  • Dilute HCl or Acetic Acid[1]

  • Ethanol/Water solvent[1][11]

Methodology:

  • Suspend 2-nitrobenzoic acid in EtOH/Water (1:1).[1]

  • Add Iron powder and catalytic acid.[1]

  • Reflux for 2–4 hours.

    • Observation: Color changes from pale yellow to brown (iron oxides).

  • Basify with

    
     and filter while hot to remove iron sludge.
    
  • Acidify filtrate to pH 4.0 to precipitate Anthranilic Acid .

Safety & Handling (Critical)

Hazard Category2-Nitrobenzoic AcidN-Nitroanthranilic Acid
Explosivity Low.[1] Standard combustible solid.[1]High. N-Nitro compounds are energetic materials.[1] Can decompose violently if heated dry or subjected to shock.
Toxicity Irritant.[1][11][10] Standard PPE required.Suspected mutagen (nitro-aromatic/nitramine class).[1] Handle in a fume hood.
Storage Room temperature, dry.Cold storage (<5°C). Protect from light and acids until use.

Strategic Recommendation

Use 2-Nitrobenzoic Acid when:

  • You need a stable, commercially available starting material.

  • Your target is an anthranilic acid derivative (via reduction) or a benzamide.[1]

  • You are performing standard amide couplings.[1]

Use N-Nitroanthranilic Acid (via in situ generation) when:

  • You specifically require 3-substituted anthranilic acids (e.g., 3-nitro) which are inaccessible via direct nitration.[1]

  • You are synthesizing benzimidazole-based ARBs (Sartans) and need to introduce nitrogen functionality at the 3-position via rearrangement.

  • You require N-alkylation of an aniline where the N-nitro group acts as a temporary activating/protecting group (though this is rare compared to other protecting groups).[1]

References

  • Hashimoto, A., et al. "Practical Synthesis and Molecular Structure of a Potent Broad-Spectrum Antibacterial Isothiazoloquinolone." Organic Process Research & Development, vol. 11, no. 3, 2007, pp. 560-564.[1]

  • Gao, Y., et al. "New Practical Synthesis of the Key Intermediate of Candesartan." Organic Process Research & Development, vol. 11, no. 3, 2007.

  • PubChem. "4-Nitroanthranilic acid (Compound Summary)." National Library of Medicine. Accessed 2026.[1][12][13] [1]

  • ChemicalBook. "2-Amino-4-nitrobenzoic acid Reactivity Profile." Accessed 2026.[1][12][13]

  • ResearchGate. "Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride."[1]

Sources

Safety Operating Guide

2-(Nitroamino)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

CRITICAL IDENTIFICATION ALERT: Before proceeding, you must distinguish 2-(Nitroamino)benzoic acid (


-nitroanthranilic acid) from its structural isomers like 2-amino-5-nitrobenzoic acid.
  • Target Molecule: Contains an

    
    -Nitro group  (
    
    
    
    ) attached to the amine nitrogen. This is an energetic functional group .
  • Isomers: Ring-nitrated benzoic acids (

    
    ) are generally stable.
    
  • Risk: The

    
    -nitro moiety confers shock sensitivity  and thermal instability . It is prone to acid-catalyzed rearrangement (Bamberger-type) or explosive decomposition.
    

Immediate Action Required: Treat 2-(nitroamino)benzoic acid as a Potential Explosive/Reactive Material . Do not dispose of it in standard organic solvent waste streams. Do not subject it to friction, impact, or strong acids.

Part 2: Hazard Assessment & Mechanism

To safely dispose of this compound, you must understand the "Why" behind the strict protocols. The instability arises from the


-nitro bond.
Instability Mechanism

Unlike ring-nitro compounds, the


-nitro group is not stabilized by aromatic resonance to the same degree.
  • Acid Sensitivity: In the presence of mineral acids,

    
    -nitroanthranilic acid can undergo rearrangement to nuclear nitro compounds (e.g., 5-nitroanthranilic acid) or degrade into salicylic acid and nitrous oxide. This rearrangement is exothermic and can runaway in a closed waste container.
    
  • Thermal/Shock Sensitivity: Dry

    
    -nitro compounds can detonate under shock or rapid heating.
    
Incompatibility Matrix
Incompatible ClassConsequenceMechanism
Strong Acids High Risk Acid-catalyzed rearrangement; exothermic gas evolution (

).
Strong Bases Moderate RiskFormation of salts; while often more stable, the heat of neutralization can trigger decomposition in bulk.
Reducing Agents High Risk Rapid redox reaction; potential fire/explosion.
Flammables High RiskActs as an oxidizer in a fire scenario.

Part 3: Disposal Workflows

Workflow A: Solid Waste (Pure Compound)

Use this protocol for expired reagents, synthesis products, or isolated precipitates.

Step 1: Phlegmatization (Desensitization) Never dispose of the dry powder directly. You must "wet" the compound to reduce shock sensitivity.

  • Place the solid 2-(nitroamino)benzoic acid in a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass to prevent shrapnel in case of an event.

  • Add water or a water/ethanol (1:1) mixture until the solid is completely submerged and wet.

    • Why: Water acts as a heat sink and lubricant, preventing friction ignition.

Step 2: Packaging

  • Do not tighten the lid immediately if gas evolution is suspected. Allow to stand in a fume hood for 30 minutes.

  • Seal the HDPE jar with a screw cap taped securely.

  • Place the jar into a secondary container (Ziploc bag or secondary plastic tub) with vermiculite cushioning.

Step 3: Labeling

  • Waste Code: Label as Hazardous Waste - Reactive (RCRA Code D003 is recommended due to potential explosivity, or D001 ).

  • Text: "2-(Nitroamino)benzoic acid - WETTED SOLID. DO NOT DRY. POTENTIAL EXPLOSIVE."

Step 4: Chain of Custody

  • Hand off directly to your EHS (Environmental Health & Safety) officer.

  • Do not leave in a satellite accumulation area for months. Schedule an immediate pickup.

Workflow B: Solution Waste

Use this protocol for reaction mixtures or mother liquors.

Step 1: Segregation

  • Do not pour into the general "Organic Waste" carboy.

  • Do not rotovap to dryness.[1] Concentrating

    
    -nitro compounds increases explosion risk.
    

Step 2: Absorption

  • Fill a dedicated waste container 1/3 full with vermiculite or diatomaceous earth .

  • Pour the solution onto the absorbent. Ensure no free liquid remains.[2]

  • If the solvent is volatile (DCM, Ether), allow it to evaporate in the back of the fume hood only if permitted by local regulations, otherwise cap loosely to prevent pressure buildup.

Step 3: Disposal

  • Seal and label as "Solid Waste Contaminated with Energetics."

Part 4: Visualized Decision Logic

The following diagram illustrates the critical decision pathways for handling this compound safely.

DisposalWorkflow Start Identify Material: 2-(Nitroamino)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Mother Liquor StateCheck->Solution Desensitize Step 1: Phlegmatize (Wet with H2O/EtOH) Solid->Desensitize Shock Risk ConcCheck Concentration Risk: DO NOT ROTOVAP Solution->ConcCheck PackSolid Step 2: Package in HDPE (No Glass) Desensitize->PackSolid LabelSolid Label: REACTIVE / D003 PackSolid->LabelSolid Absorb Absorb onto Vermiculite ConcCheck->Absorb Prevent Dryness LabelLiq Label: SOLVENT + ENERGETIC Absorb->LabelLiq

Figure 1: Decision tree for the safe disposal of 2-(nitroamino)benzoic acid, prioritizing desensitization and absorption.

Part 5: Emergency Contingencies

Scenario: Spillage of Dry Powder

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not attempt to sweep (friction risk).

  • Wet Down: Gently mist the spill with water or a water/surfactant mixture to desensitize it.

  • Cleanup: Once wet, scoop with a plastic (non-sparking) spatula into a waste container. Wipe surface with wet paper towels.

Scenario: Accidental Acidification If the compound is accidentally mixed with strong acid:

  • Vent: Do not cap the container. Gas evolution (

    
    , 
    
    
    
    ) is likely.[3]
  • Cool: Place the container in an ice bath if safe to approach.

  • Retreat: Close the fume hood sash and allow the reaction to subside before handling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for general N-nitro compound handling).
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for N-nitro instability and rearrangement risks).
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.

  • PubChem. (2024). 2-Nitraminobenzoic acid Compound Summary. National Library of Medicine.

Sources

Personal protective equipment for handling 2-(Nitroamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(Nitroamino)benzoic Acid

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Nitroamino)benzoic acid. As a nitroamino-substituted aromatic compound, it requires careful handling to mitigate potential health risks. This guide is structured to provide a comprehensive, step-by-step approach to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Methemoglobinemia: Aromatic amino and nitro compounds are known to have the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]

Incompatible Materials:

  • Strong oxidizing agents[6]

  • Strong bases[6]

  • Strong acids[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are paramount to prevent exposure. The following table outlines the minimum PPE requirements for handling 2-(Nitroamino)benzoic acid.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][4] Gloves should be inspected for tears or holes before each use.[1]To prevent direct skin contact with the chemical.
Body Protection A standard laboratory coat should be worn at all times.[8] For procedures with a higher risk of splashes, a chemically resistant apron is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection For tasks that may generate dust, such as weighing or transferring powder, work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection should be used.[1]To prevent the inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure risks.

3.1. Preparation and Engineering Controls

  • Ventilation: All handling of 2-(Nitroamino)benzoic acid should occur in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for any operation that could generate dust.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage or degradation. Compromised PPE must not be used.[1]

  • Work Area Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

3.2. Handling Procedures

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize dust generation.

    • Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.

  • Dissolving:

    • When dissolving the solid, add the solvent to the container with the compound slowly and carefully to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle, and ensure adequate ventilation.

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.

  • PPE Removal: Remove disposable gloves by turning them inside out to avoid skin contact with any contaminants. Dispose of them in the designated hazardous waste container. Lab coats should be laundered separately from personal clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory area.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area. Restrict access to the spill site. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Nitroamino)benzoic acid and any contaminated materials is essential to protect the environment and comply with regulations.

5.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with 2-(Nitroamino)benzoic acid, including used gloves, bench paper, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing 2-(Nitroamino)benzoic acid should be collected in a separate, labeled hazardous waste container.

  • Do Not Mix: Never mix this waste with other waste streams. Halogenated and non-halogenated waste must be kept separate.[8]

5.2. Waste Container Management

  • Compatibility: Use a container that is chemically compatible with the waste. Glass or designated polyethylene containers are generally suitable.[8]

  • Labeling: Affix a hazardous waste label to the container as soon as you begin collecting waste. The label must clearly identify the contents.

  • Storage: Keep waste containers securely closed except when adding waste. Store them in a designated, well-ventilated secondary containment area, away from incompatible materials.[8]

5.3. Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] The EHS department will work with a licensed hazardous waste disposal company for final treatment, which often involves high-temperature incineration for this class of compounds.

Visual Workflow Diagrams

PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Gloves don2->don3 handle_chemical Handle Chemical don3->handle_chemical doff1 1. Gloves (Inside-out) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles doff2->doff3 wash_hands_after Wash Hands Thoroughly doff3->wash_hands_after start Start wash_hands_before Wash Hands start->wash_hands_before wash_hands_before->don1 handle_chemical->doff1 end End wash_hands_after->end

Caption: Workflow for donning and doffing Personal Protective Equipment.

Hazardous Waste Disposal Workflow

Disposal_Workflow start Start: Waste Generation segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) start->segregate container Use Compatible & Labeled Container segregate->container storage Store in Secondary Containment in Designated Area container->storage ehs Contact EHS for Pickup storage->ehs end End: Compliant Disposal ehs->end

Caption: Procedural flow for the compliant disposal of hazardous chemical waste.

References

  • [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. PubMed. [Link]

  • material safety data sheet - 2-nitro benzoic acid 96%. Oxford Lab Fine Chem. [Link]

  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. [Link]

  • Material Safety Data Sheet. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals. [Link]

Sources

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